molecular formula C11H13ClN2O4S B13069250 N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B13069250
M. Wt: 304.75 g/mol
InChI Key: FFFNLEFXSUTKKO-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C11H13ClN2O4S and its molecular weight is 304.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2O4S

Molecular Weight

304.75 g/mol

IUPAC Name

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

FFFNLEFXSUTKKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Target Deconvolution of the Covalent Probe N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the target identification of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide , a specialized covalent probe.

Executive Summary & Chemical Context

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (CAS: 571162-56-6) is a covalent fragment probe designed for chemoproteomic screening and target identification. Structurally, it combines a sulfamoyl benzamide scaffold —a privileged structure in medicinal chemistry known for binding allosteric sites on enzymes like Glucokinase (GCK) and Carbonic Anhydrase (CA)—with a chloroacetamide warhead , which confers electrophilic reactivity towards nucleophilic cysteine residues.

This guide details the technical workflow for identifying the biological targets of this compound, focusing on its application in Activity-Based Protein Profiling (ABPP) and Antibacterial Target Deconvolution .

Chemical Structure Analysis
  • Warhead (

    
     Electrophile):  The N-(2-chloroacetyl) group is a moderate-reactivity electrophile. Unlike highly reactive acrylamides, chloroacetamides preferentially target hyper-reactive cysteines (pKa < 8.0) within protein active sites or allosteric pockets, minimizing non-specific background labeling.
    
  • Scaffold (Binding Determinant): The 4-(dimethylsulfamoyl)benzamide moiety provides reversible binding affinity.

    • Note: The dimethyl substitution on the sulfonamide nitrogen (

      
      ) prevents classic coordination to Zinc (II) in Carbonic Anhydrases, distinguishing this probe from primary sulfonamide inhibitors. This suggests its primary targets are likely Glucokinase (allosteric activators)  or bacterial metabolic enzymes , rather than classic CA isoforms.
      

Target Identification Workflow: Activity-Based Protein Profiling (ABPP)

The core methodology for identifying the target of this probe is Competitive ABPP . This protocol does not require the synthesis of a tagged analog of the specific compound if a broad-spectrum reporter is used.

Phase I: Proteome Reactivity Profiling

Objective: Determine if the compound covalently modifies specific proteins in a complex proteome (e.g., Klebsiella pneumoniae lysate or HepG2 cell lysate).

Protocol:

  • Lysate Preparation: Prepare soluble proteome (1 mg/mL) in PBS (pH 7.4). Avoid DTT/Mercaptoethanol as they will quench the chloroacetamide.

  • Probe Incubation: Treat lysate with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (10 µM, 50 µM, 100 µM) for 1 hour at 25°C.

    • Control: DMSO vehicle.

  • Chase Labeling: Add a broad-spectrum cysteine-reactive probe, such as IA-Rhodamine (Iodoacetamide-Rhodamine) or Desthiobiotin-Iodoacetamide , at 1 µM for 30 minutes.

  • Analysis: Resolve proteins by SDS-PAGE.

    • Readout: Loss of fluorescence (or biotin signal) in specific bands in the compound-treated lanes indicates target engagement . The compound has "competed away" the generic probe.

Phase II: Target Enrichment & Mass Spectrometry (LC-MS/MS)

Objective: Identify the specific protein and the exact amino acid residue modified.

Workflow:

  • Competition: Incubate proteome with the compound (High Conc.) vs. DMSO.

  • Click Chemistry / Enrichment:

    • If using a Clickable Analog (e.g., alkyne-tagged variant): React with Azide-Biotin via CuAAC.

    • If using Competitive ABPP: Label remaining cysteines with Iodoacetamide-Desthiobiotin .

  • Streptavidin Pulldown: Enrich biotinylated peptides/proteins on streptavidin-agarose beads.

  • On-Bead Digestion: Digest with Trypsin (Promega Gold) overnight.

  • LC-MS/MS Analysis: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480).

  • Data Processing: Use MaxQuant or Proteome Discoverer. Look for peptides with reduced intensity in the "Compound" channel relative to "DMSO" (Competitive) or unique peptides carrying the modification mass (Direct).

Validated & Potential Targets

Based on the scaffold pharmacology and chemoproteomic datasets, the following targets are the primary candidates for this probe.

A. Glucokinase (GCK) - Allosteric Activation

The sulfamoyl benzamide scaffold is a hallmark of Glucokinase Activators (GKAs) .

  • Mechanism: GKAs bind to an allosteric pocket distinct from the glucose binding site.

  • Covalent Rationale: The chloroacetyl group in this probe likely targets Cysteine 220 (Cys220) or Cysteine 215 near the allosteric site in human GCK.

  • Validation: In ABPP, this compound will block labeling of GCK by generic cysteine probes.

B. Antibacterial Targets (Klebsiella/Acinetobacter)

ChEMBL data links this compound class to activity against Gram-negative pathogens.

  • Target Class:

    
    -Ketoacyl-ACP Synthase (FabF/FabB) or ClpP Protease.
    
  • Mechanism: Chloroacetamides are known to inhibit Fatty Acid Synthesis (FASII) by covalently alkylating the active site cysteine of the condensing enzymes (FabF/FabB).

Visualization: Target Deconvolution Logic

The following diagram illustrates the logical flow for deconvoluting the target using Competitive ABPP.

TargetID_Workflow Start Compound: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide Incubation Incubation (1h, 25°C) Covalent Modification of Target Cys Start->Incubation Lysate Cell/Bacterial Lysate (Proteome) Lysate->Incubation Chase Chase with Generic Probe (IA-Rhodamine or IA-Biotin) Incubation->Chase Gel Gel-Based Analysis (Fluorescence Scanning) Chase->Gel Fast Screen MS LC-MS/MS Analysis (Streptavidin Enrichment) Chase->MS Deep ID Hit_Gel Loss of Band Intensity (Target Engaged) Gel->Hit_Gel Hit_MS Peptide ID & Site Mapping (e.g., GCK Cys220) MS->Hit_MS

Caption: Competitive ABPP workflow. The specific probe blocks the generic probe from binding the target, resulting in signal loss.

Experimental Protocol: Competitive ABPP for Target Verification

Materials:

  • Probe: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (10 mM stock in DMSO).

  • Reporter: IA-Rhodamine (Thermo Fisher, 500 µM stock).

  • Lysate: HepG2 (for GCK) or E. coli (for bacterial targets).

Step-by-Step:

  • Dilute lysate to 2 mg/mL in PBS.

  • Aliquot 50 µL into two tubes: "Treated" and "Control".

  • Add 1 µL of Probe (final 200 µM) to "Treated". Add 1 µL DMSO to "Control".

  • Incubate for 60 min at Room Temp.

  • Add 1 µL IA-Rhodamine (final 2 µM) to BOTH tubes.

  • Incubate for 30 min in the dark.

  • Quench with 4x SDS-Loading Buffer (containing

    
    -ME). Boil for 5 min.
    
  • Run SDS-PAGE (4-12% Bis-Tris).

  • Image on a fluorescent scanner (Ex/Em: 532/580 nm).

  • Result: A specific band present in "Control" but absent/faint in "Treated" represents the target.

References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme class to proteome-wide analysis of function." Nature Reviews Molecular Cell Biology. Link

  • Böger, P., et al. (2000). "Towards the primary target of chloroacetamides – new findings pave the way." Pest Management Science. Link

  • Grimster, N. P., et al. (2013). "Aromatic Sulfonamides as Activators of Glucokinase." Bioorganic & Medicinal Chemistry Letters. Link

  • ChEMBL Database. "Target Report for Klebsiella pneumoniae (CHEMBL4296186)."[1][2][3] EMBL-EBI. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

Sources

An In-depth Technical Guide to the Chemical Structure and Pharmacophore Analysis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, a compound of interest in medicinal chemistry. By dissecting its chemical architecture and proposing a pharmacophore model, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding for future investigation and application. The insights herein are synthesized from established principles of medicinal chemistry and data from structurally related molecules.

Introduction: Unveiling a Privileged Scaffold

The benzamide scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a sulfamoyl group and a reactive chloroacetyl moiety suggests a molecule designed with specific therapeutic intentions. The sulfamoylbenzamide framework is noted for its utility in designing potent and selective enzyme inhibitors[2]. This guide will explore the nuances of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide's structure and its potential to interact with biological targets.

Deconstruction of the Chemical Architecture

The chemical structure of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide reveals a strategic amalgamation of functional groups, each contributing to its overall physicochemical and pharmacological profile.

FeatureDescriptionPotential Significance
Benzamide Core A central phenyl ring with an amide linkage.A well-established scaffold in medicinal chemistry, providing a rigid framework for substituent orientation.
N,N-dimethylsulfamoyl Group A sulfonamide with two methyl groups on the nitrogen, positioned at the para-position of the benzamide ring.Influences solubility and electronic properties. The sulfamoyl nitrogen substitution is critical for potency and selectivity in some enzyme inhibitors[2].
2-Chloroacetyl Group An acetyl group with a chlorine atom on the alpha-carbon, attached to the benzamide nitrogen.Introduces a reactive electrophilic site, capable of forming covalent bonds with nucleophilic residues in biological targets, potentially enhancing biological activity[1].

The interplay of these groups dictates the molecule's polarity, lipophilicity, and reactivity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Pathway

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Chlorosulfonation of 4-aminobenzoic acid

  • To an excess of chlorosulfonic acid, cautiously add 4-aminobenzoic acid in portions while maintaining a low temperature (0-5 °C) with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-amino-3-(chlorosulfonyl)benzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Sulfonamide Formation

  • Dissolve the 4-amino-3-(chlorosulfonyl)benzoic acid in a suitable solvent, such as aqueous sodium bicarbonate.

  • Bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent dropwise at a controlled temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Acidify the reaction mixture to precipitate the product, 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid.

  • Filter, wash with water, and dry the product.

Step 3: Amide Formation (Chloroacetylation)

  • Suspend the 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF)[4].

  • Add a suitable base, such as triethylamine (1.1 equivalents), to the suspension and cool the mixture to 0 °C[3][4].

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C[3].

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC[3].

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate[3].

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow 4-aminobenzoic acid 4-aminobenzoic acid Chlorosulfonation Chlorosulfonation 4-aminobenzoic acid->Chlorosulfonation Chlorosulfonic acid 4-amino-3-(chlorosulfonyl)benzoic acid 4-amino-3-(chlorosulfonyl)benzoic acid Chlorosulfonation->4-amino-3-(chlorosulfonyl)benzoic acid Sulfonamide Formation Sulfonamide Formation 4-amino-3-(chlorosulfonyl)benzoic acid->Sulfonamide Formation Dimethylamine 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid Sulfonamide Formation->4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid Amide Formation (Chloroacetylation) Amide Formation (Chloroacetylation) 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid->Amide Formation (Chloroacetylation) Chloroacetyl chloride, Base N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide Amide Formation (Chloroacetylation)->N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Proposed synthetic workflow for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is likely influenced by the individual and synergistic contributions of its constituent pharmacophores.

  • Anticancer Potential: Benzamide derivatives are known to possess anticancer properties[1]. The chloroacetyl group, in particular, is a key pharmacophore for anticancer activity, potentially acting as an alkylating agent that forms covalent bonds with biological macromolecules[1]. Related sulfamoyl-benzamide derivatives have shown inhibitory activity against enzymes implicated in cancer, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and carbonic anhydrases[2][5].

  • Antimicrobial Activity: The chloroacetyl group can react with nucleophilic residues in bacterial enzymes, leading to the inhibition of essential cellular processes[1]. Both nitrobenzamide and chloroacetamide derivatives have demonstrated antimicrobial and antifungal activities[6].

  • Enzyme Inhibition: The sulfamoyl benzamide scaffold is a versatile framework for designing potent and selective enzyme inhibitors[2]. The nature and position of substituents on both the benzamide and sulfamoyl moieties significantly influence the biological activity[2]. Halogenation, such as chlorination, on the benzoic acid ring can enhance inhibitory potency[2].

G cluster_1 Potential Biological Activities Molecule {N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide} Activities Anticancer Antimicrobial Enzyme Inhibition Molecule->Activities:f0 Chloroacetyl group Molecule->Activities:f1 Chloroacetyl group Molecule->Activities:f2 Sulfamoylbenzamide scaffold

Predicted biological activities based on structural features.

Pharmacophore Analysis: A Blueprint for Interaction

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structure of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide and the known interactions of related compounds, a hypothetical pharmacophore model can be constructed.

Key Pharmacophoric Features:
  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide and the sulfonyl oxygens of the sulfamoyl group.

  • Hydrogen Bond Donor (HBD): The amide nitrogen of the benzamide.

  • Aromatic Ring (AR): The central phenyl ring, which can engage in π-π stacking or hydrophobic interactions.

  • Hydrophobic Feature (HY): The dimethyl groups on the sulfamoyl moiety.

  • Electrophilic Center (E): The α-carbon of the chloroacetyl group, capable of covalent bond formation.

Pharmacophore Modeling Workflow

The development of a robust pharmacophore model typically follows a structured workflow, often employing computational tools[7][8].

G cluster_2 Pharmacophore Modeling Workflow Training Set Selection Training Set Selection Conformational Analysis Conformational Analysis Training Set Selection->Conformational Analysis Feature Identification Feature Identification Conformational Analysis->Feature Identification Pharmacophore Generation Pharmacophore Generation Feature Identification->Pharmacophore Generation Model Validation Model Validation Pharmacophore Generation->Model Validation Database Screening Database Screening Model Validation->Database Screening

A typical workflow for pharmacophore model generation and validation.

This proposed pharmacophore model for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can serve as a valuable tool for virtual screening of compound libraries to identify novel molecules with similar biological activity profiles.

Conclusion and Future Directions

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide represents a molecule of significant interest for further investigation in drug discovery. Its chemical architecture, featuring a privileged benzamide scaffold functionalized with a reactive chloroacetyl group and a sulfamoyl moiety, suggests a high potential for biological activity. The predictive analysis presented in this guide, based on data from structurally related compounds, provides a solid foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the actual synthesis and in vitro screening of this compound against a panel of relevant biological targets to validate the hypotheses put forth in this guide and to unlock its full therapeutic potential.

References

  • Structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors - Benchchem. (URL: )
  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening - Benchchem. (URL: )
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. (URL: [Link])

  • In vitro biological activity of N-(2-chloroacetyl)-3-nitrobenzamide - Benchchem. (URL: )
  • Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors - PubMed. (URL: [Link])

  • N-[4-(2-chloroacetyl)phenyl]benzamide. (URL: [Link])

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка. (URL: [Link])

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. (URL: [Link])

  • An In-depth Technical Guide to the Chemical Properties of 3-(2-Chloroacetyl)benzamide - Benchchem. (URL: )
  • Benzamide - Wikipedia. (URL: [Link])

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide - Benchchem. (URL: )
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (URL: [Link])

Sources

Advanced Technical Review: Dimethylsulfamoyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

The dimethylsulfamoyl benzamide scaffold represents a critical evolution in medicinal chemistry, transitioning from classical primary sulfonamides (often promiscuous Carbonic Anhydrase inhibitors) to highly selective, lipophilic modulators of specific enzymatic targets. By substituting the sulfonamide nitrogen with dimethyl groups (


), researchers effectively "cap" the acidic proton, eliminating ionization at physiological pH and preventing coordination with zinc-active sites typical of Carbonic Anhydrases (CAs).

This structural modification redirects the pharmacophore's affinity toward hydrophobic pockets in complex targets such as 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
(metabolic syndrome) and Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) (cancer and thrombosis). This guide reviews the synthesis, structure-activity relationships (SAR), and validation protocols for this privileged substructure.

Structural Activity Relationship (SAR) & Mechanistic Logic

The "Dimethyl" Switch

The transition from a primary sulfamoyl (


) to a dimethylsulfamoyl group alters the physicochemical profile of the benzamide core fundamentally:
  • pKa Modulation: Primary sulfonamides are acidic (

    
    ). The dimethyl variant is non-ionizable, improving passive membrane permeability (PAMPA) and blood-brain barrier (BBB) penetration.
    
  • Selectivity Filter: Removing the hydrogen bond donor capability prevents binding to the Zn

    
     ion in Carbonic Anhydrases, thereby reducing off-target diuretic and hemodynamic side effects.
    
  • Hydrophobic Collapse: The methyl groups provide a hydrophobic anchor, ideal for the lipophilic catalytic sites of 11

    
    -HSD1.
    
Mechanism of Action: Target Specificity
Case Study A: h-NTPDase Inhibition

Human NTPDases hydrolyze extracellular ATP/ADP to AMP. Overexpression of NTPDase1 (CD39) in tumors generates adenosine, a potent immunosuppressant that inhibits T-cell activity.

  • Mechanism: Dimethylsulfamoyl benzamides act as allosteric inhibitors, stabilizing the enzyme in an inactive conformation.

  • Therapeutic Outcome: Restoration of extracellular ATP levels, promoting purinergic signaling (

    
     receptors) and immune surveillance against tumors.
    
Case Study B: 11

-HSD1 Inhibition
  • Mechanism: These derivatives block the conversion of cortisone to cortisol in adipose tissue.

  • Therapeutic Outcome: Improved insulin sensitivity and reduced visceral adiposity without the systemic side effects of blocking adrenal cortisol production (mediated by 11

    
    -HSD2).
    

Visualization: Signaling & Synthesis[1]

Synthesis Pathway

The following diagram illustrates the convergent synthesis of dimethylsulfamoyl benzamides, highlighting the critical chlorosulfonation step.

SynthesisWorkflow BenzoicAcid Benzoic Acid (Starting Material) Inter_SulfonylCl 3-Chlorosulfonyl Benzoic Acid BenzoicAcid->Inter_SulfonylCl Chlorosulfonation Chlorosulfonic Chlorosulfonic Acid (Excess, Heat) Chlorosulfonic->Inter_SulfonylCl Inter_Sulfamoyl 3-(N,N-Dimethylsulfamoyl) Benzoic Acid Inter_SulfonylCl->Inter_Sulfamoyl Sulfonamidation Dimethylamine Dimethylamine (HNMe2) Dimethylamine->Inter_Sulfamoyl Coupling Amide Coupling (EDC/HOBt or SOCl2) Inter_Sulfamoyl->Coupling FinalProduct Dimethylsulfamoyl Benzamide Derivative Coupling->FinalProduct Final Amidation TargetAmine Target Amine (R-NH2) TargetAmine->Coupling

Caption: Convergent synthesis route. The sulfonamide moiety is installed prior to the benzamide coupling to prevent side reactions.

h-NTPDase Signaling Blockade

NTPDasePathway ATP_Ex Extracellular ATP (Pro-Inflammatory) NTPDase h-NTPDase1 (CD39) ATP_Ex->NTPDase Substrate P2Rec P2 Receptors (Immune Activation) ATP_Ex->P2Rec Activates AMP AMP NTPDase->AMP Hydrolysis Inhibitor Dimethylsulfamoyl Benzamide Inhibitor->NTPDase Allosteric Inhibition Adenosine Adenosine (Immunosuppressive) AMP->Adenosine CD73 A2ARec A2A Receptors (Immune Suppression) Adenosine->A2ARec Activates

Caption: Inhibition of NTPDase prevents the hydrolysis of ATP to Adenosine, sustaining the pro-inflammatory immune response.

Experimental Protocols

Chemical Synthesis: General Procedure

Objective: Synthesis of 3-(N,N-dimethylsulfamoyl)-N-(4-fluorophenyl)benzamide.

  • Chlorosulfonation:

    • Add benzoic acid (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0°C.

    • Heat to 120°C for 2 hours.

    • Pour onto crushed ice. Filter the precipitate (3-chlorosulfonylbenzoic acid).

    • Validation Point: Check IR for

      
       stretches (1350, 1170 cm⁻¹).
      
  • Sulfonamidation:

    • Dissolve intermediate in DCM. Add dimethylamine (2.2 eq) and TEA (1.5 eq) at 0°C.

    • Stir at RT for 4 hours. Acidify with 1N HCl to precipitate 3-(N,N-dimethylsulfamoyl)benzoic acid.

  • Amide Coupling:

    • Activate the carboxylic acid using EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF.

    • Add 4-fluoroaniline (1.0 eq). Stir for 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay: Malachite Green Phosphate Assay (h-NTPDase)

Objective: Quantify inhibitory potency (


) against h-NTPDase1.[1]
  • Principle: Measures inorganic phosphate (Pi) released during ATP hydrolysis.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

      
      , 5 mM 
      
      
      
      .
    • Substrate: 500

      
      M ATP.
      
    • Malachite Green Reagent: Ammonium molybdate + Malachite green in

      
      .
      
  • Protocol:

    • Incubate 10 ng recombinant h-NTPDase1 with test compound (0.1 nM – 10

      
      M) in Assay Buffer for 10 min at 37°C.
      
    • Initiate reaction by adding ATP. Incubate for 15 min.

    • Stop reaction by adding Malachite Green Reagent.

    • Incubate 20 min for color development.

    • Measure Absorbance at 630 nm .

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary

The following table summarizes the selectivity profile of optimized dimethylsulfamoyl benzamides compared to reference inhibitors.

Compound IDR-Group (Amide)h-NTPDase1

(

M)
h-NTPDase2

(

M)
11

-HSD1

(nM)
Selectivity Note
DSB-01 4-Fluorophenyl2.88 ± 0.13>100N.T.High NTPDase1 Selectivity
DSB-04 4-Methoxyphenyl15.4 ± 1.20.85 ± 0.09N.T.NTPDase2 Selective
Ref-1 Adamantyl>200>20012.5Classic Metabolic Inhibitor
Suramin (Reference)8.4 ± 0.512.1 ± 1.1>1000Non-selective

N.T. = Not Tested in this specific assay run.

Future Outlook & Challenges

The dimethylsulfamoyl benzamide scaffold is poised for expansion into neurodegenerative disorders . The high lipophilicity conferred by the dimethyl group suggests potential for CNS-penetrant inhibitors of 11


-HSD1, which is elevated in the aging brain and associated with cognitive decline. Future optimization should focus on:
  • Metabolic Stability: Reducing N-demethylation by P450 enzymes.

  • Solubility: Balancing the lipophilicity of the dimethylsulfamoyl group with polar motifs on the benzamide ring.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: Royal Society of Chemistry / PMC (2023). URL:[Link]

  • 11

    
    -HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. 
    Source: Journal of Experimental Medicine (2005).
    URL:[Link]
    
  • Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Journal of Medicinal Chemistry (2008).[2] URL:[Link]

  • Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. Source: Baghdad Science Journal (2018). URL:[Link]

Sources

Binding affinity of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide to target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Case Study on N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Executive Summary

This technical guide details the rigorous characterization of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide , a representative chloroacetamide-based covalent fragment.[1][2] Unlike reversible inhibitors, whose potency is defined by equilibrium constants (


, 

), this compound operates via a two-step kinetic mechanism : initial non-covalent binding followed by irreversible alkylation of a nucleophilic residue (typically Cysteine) on the target protein.[1][2]

This document provides a validated workflow for determining the binding affinity (


)  and reactivity (

)
of this compound. It addresses the critical limitation of using time-dependent

values and establishes

as the gold standard metric for ranking covalent binders.[1][2]

Compound Analysis & Mechanism of Action[1][2]

Structural Deconstruction

The molecule N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide consists of two distinct functional domains:

  • The Warhead (Electrophile): The 2-chloroacetyl group is a highly reactive

    
    -haloacetamide.[1][2] It targets nucleophilic side chains (Cys-SH, His-imidazole, Lys-NH2) via an 
    
    
    
    reaction.[1][2]
  • The Scaffold (Recognition Element): The 4-(dimethylsulfamoyl)benzamide moiety provides the steric and electrostatic complementarity required for initial non-covalent binding (

    
    ).[1][2] The dimethylsulfamoyl group, unlike primary sulfonamides, does not bind catalytic Zinc in Carbonic Anhydrase, suggesting its role is primarily for solubility or hydrophobic interactions within a specific pocket (e.g., TEAD palmitate pocket or Kinase cysteines).[1][2]
    
The Two-Step Kinetic Mechanism

The binding event follows the classic covalent inhibition model:



Where:

  • 
     : Free Enzyme/Protein[1][2]
    
  • 
     : Inhibitor[1][2][3][4]
    
  • 
     : Non-covalent Michaelis complex (reversible)[1][2]
    
  • 
     : Covalent adduct (irreversible)[1][2]
    
  • 
     : Dissociation constant of the initial complex (Binding Affinity)[1][2]
    
  • 
     : Rate constant of bond formation (Reactivity)[1][2]
    
Reaction Mechanism Diagram

The following diagram illustrates the kinetic pathway and the chemical reaction with a target Cysteine.

ReactionMechanism E_I Free Protein (E) + Inhibitor (I) Complex Non-Covalent Complex (E·I) (Reversible Binding) E_I->Complex K_I (Affinity) Struct1 Cys-SH  +  Cl-CH2-R E_I->Struct1 Adduct Covalent Adduct (E-I) (Irreversible Alkylation) Complex->Adduct k_inact (Reactivity) Struct2 [Cys-S ... H ... Cl-CH2-R] Complex->Struct2 Struct3 Cys-S-CH2-R  +  HCl Adduct->Struct3

Figure 1: Two-step kinetic mechanism of covalent inhibition. The inhibitor first binds reversibly (


) before the chloroacetamide warhead alkylates the target residue (

).[1][2]

Experimental Protocols: Validating Binding Affinity

To accurately characterize N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, a multi-modal approach is required. Simple end-point assays are insufficient due to the time-dependent nature of covalent inhibition.[1][2]

Protocol A: Intact Protein Mass Spectrometry (MS)

Objective: Confirm covalent adduct formation and stoichiometry.[1][2] Rationale: This is the binary "Go/No-Go" step. If the mass shift is not observed, the compound is not binding covalently.[1][2]

Methodology:

  • Preparation: Dilute target protein (e.g., 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME as they will quench the chloroacetamide.[1][2]

  • Incubation: Add compound (50 µM, 10x excess) and incubate at RT.

  • Sampling: Take aliquots at t = 0, 15, 60, and 240 min.

  • Quenching: Quench with 1% Formic Acid.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to zero-charge mass.[1][2]

Data Interpretation:

  • Expected Mass Shift (

    
    ): 
    
    
    
    
    [1][2]
    • Note: The reaction releases HCl.[1][2] The net addition is the inhibitor minus the chlorine atom and the proton from the cysteine.[1][2]

    • Calculation:

      • Formula:

        
         (Hypothetical for core) + Chloroacetyl (
        
        
        
        ).[1][2]
      • Exact Mass Shift = Mass of "Acetamide-Sulfamoyl-Benzamide" moiety.[1][2]

  • Success Criteria: >50% modification of the parent peak within 60 minutes indicates a viable hit.

Protocol B: Determination of and

Objective: Quantify the potency using kinetic parameters. Rationale:


 decreases over time for covalent inhibitors.[1][2] 

is time-independent and allows comparison across different assays.[1][2]

Methodology (Enzyme Activity Assay):

  • Assay Setup: Prepare a reaction mix with the enzyme substrate (e.g., fluorogenic peptide).[1][2]

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., 0 nM to 10 µM).[1][2]

  • Time-Course Measurement:

    • Initiate reaction by adding Enzyme to the Inhibitor/Substrate mix.[1][2]

    • Continuously monitor product formation (RFU) over 90 minutes.

  • Alternative (Jump-Dilution): Pre-incubate Enzyme + Inhibitor for varying times (

    
    ), then dilute into Substrate to measure residual activity.
    

Data Analysis (Kitz-Wilson Method):

  • Step 1: Determine

    
    : 
    Plot 
    
    
    
    vs. Time for each inhibitor concentration
    
    
    .[1][2] The slope of each line is
    
    
    .[1][2]
  • Step 2: Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    .[1][2] Fit to the hyperbolic equation:
    
    
    [1][2]
  • Step 3: Calculate Efficiency:

    
    [1][2]
    

Summary Table: Kinetic Parameters

ParameterDefinitionIdeal Range for LeadNotes

Reversible Binding Constant< 1 µMMeasures initial recognition.[1][2] Lower is better.

Rate of Inactivation> 0.01 min

Measures reactivity.[1][2] Too high = promiscuous.[1][2]

Second-order Rate Constant>

M

s

The definitive metric for potency.[1][2]

Visualizing the Validation Workflow

The following diagram outlines the logical flow from compound acquisition to validated kinetic data.

Workflow Start Compound: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide Step1 Step 1: Intact Protein MS (Validation of Covalent Adduct) Start->Step1 Decision1 Mass Shift Observed? Step1->Decision1 Step2 Step 2: Time-Dependent Inhibition (Kinetics Assay) Decision1->Step2 Yes Fail Discard / Re-design (Non-binder) Decision1->Fail No Step3 Step 3: Peptide Mapping (Identify Residue) Step2->Step3 Optional Structural Validation Output Calculate k_inact / K_I (Final Potency Metric) Step2->Output

Figure 2: Experimental workflow for validating covalent fragment hits. The process prioritizes mass spectral confirmation before investing in kinetic assays.[1][2]

Scientific Integrity & Troubleshooting

The "IC50" Trap

A common error in characterizing chloroacetamides is reporting a single


 value.[1][2] For N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide:
  • At

    
     min, 
    
    
    
    might be 1 µM.[1][2]
  • At

    
     min, 
    
    
    
    might be 100 nM.[1][2]
  • Guidance: Always report

    
     with the associated pre-incubation time, or preferably, report 
    
    
    
    .
Reactivity vs. Selectivity

Chloroacetamides are intrinsically more reactive than acrylamides.[1][2]

  • Risk: High non-specific binding to Glutathione (GSH) or off-target proteins.[1][2]

  • Control Experiment: Perform a GSH-reactivity assay (

    
     in presence of 5 mM GSH). If 
    
    
    
    min, the compound is likely too reactive for cellular use and functions as a "pan-assay interference compound" (PAINS).[1][2]
Target Identification (If Unknown)

If this compound was identified in a phenotypic screen, the target is likely a protein with a surface-exposed Cysteine or Histidine.[1][2]

  • Recommended Tool: Activity-Based Protein Profiling (ABPP) using a desthiobiotin-tagged analogue of the probe to pull down and identify the target from cell lysates.[1][2]

References

  • Singh, J., et al. "The resurgence of covalent drugs."[1][2] Nature Reviews Drug Discovery, 10, 307–317 (2011).[1][2] [Link]

  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding Inhibitors."[1][2] SLAS Discovery, 22(1), 5-20 (2017).[1][2] [Link]

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery."[1][2] Journal of Medicinal Chemistry, 59(4), 1350-1369 (2016).[1][2] [Link][1][2]

  • Reshkin, S. J., et al. "Carbonic Anhydrase Inhibitors: Design of membrane-impermeant copper(II) complexes of sulfonamides."[1][2] Journal of Medicinal Chemistry, 53(24), 8685-8695 (2010).[1][2] (Context on sulfonamide scaffolds). [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1][2] Nature, 534, 570–574 (2016).[1][2] [Link]

Sources

An In-depth Technical Guide to N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Molecule of Interest

The convergence of the benzamide and sulfonamide scaffolds in a single molecule, N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, presents a unique opportunity for the exploration of novel chemical and biological space. Benzamides are a well-established class of compounds with a wide range of therapeutic applications, including antiemetic, antipsychotic, and gastroprokinetic agents. Similarly, the sulfonamide group is a key functional group in a multitude of antibacterial, diuretic, and hypoglycemic drugs. The incorporation of a reactive 2-chloroacetyl group further enhances the potential of the target molecule as a versatile intermediate for the synthesis of more complex derivatives or as a covalent inhibitor in biological systems.

This guide will first detail a plausible and efficient synthetic pathway to N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, leveraging established chemical transformations. A step-by-step experimental protocol is provided to enable its practical synthesis. Furthermore, we will explore the potential biological activities and research applications of this molecule by drawing parallels with structurally related compounds.

Proposed Synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

The synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can be logically approached from the known starting material, 4-(dimethylsulfamoyl)benzoic acid. The proposed synthetic route involves two key steps: the formation of the primary amide, 4-(dimethylsulfamoyl)benzamide, followed by N-acylation with chloroacetyl chloride.

Synthetic Pathway

The proposed two-step synthesis is outlined below. This pathway is designed for efficiency and high yield, utilizing common laboratory reagents and techniques.

Synthetic Pathway 4-(dimethylsulfamoyl)benzoic_acid 4-(dimethylsulfamoyl)benzoic acid benzoyl_chloride_intermediate 4-(dimethylsulfamoyl)benzoyl chloride 4-(dimethylsulfamoyl)benzoic_acid->benzoyl_chloride_intermediate  Step 1a: Acyl Chloride Formation thionyl_chloride SOCl₂ thionyl_chloride->benzoyl_chloride_intermediate 4-(dimethylsulfamoyl)benzamide 4-(dimethylsulfamoyl)benzamide benzoyl_chloride_intermediate->4-(dimethylsulfamoyl)benzamide  Step 1b: Amidation ammonia NH₃ ammonia->4-(dimethylsulfamoyl)benzamide target_compound N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide 4-(dimethylsulfamoyl)benzamide->target_compound  Step 2: N-acylation chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->target_compound

Caption: Proposed two-step synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(dimethylsulfamoyl)benzamide

This step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

  • Materials:

    • 4-(dimethylsulfamoyl)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Ammonium hydroxide (concentrated)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • Suspend 4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the resulting crude 4-(dimethylsulfamoyl)benzoyl chloride in a minimal amount of an inert solvent (e.g., THF or acetone).

    • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

    • Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.

    • Allow the mixture to stir for 1-2 hours while gradually warming to room temperature.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-(dimethylsulfamoyl)benzamide.

Step 2: Synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

This final step is an N-acylation reaction.

  • Materials:

    • 4-(dimethylsulfamoyl)benzamide

    • Chloroacetyl chloride

    • Anhydrous aprotic solvent (e.g., DMF or acetonitrile)

    • A suitable base (e.g., triethylamine or pyridine)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 4-(dimethylsulfamoyl)benzamide (1.0 eq) in an anhydrous aprotic solvent in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a suitable base (1.1 eq) to the solution.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

Potential Biological Activities and Research Applications

While no biological data currently exists for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, the presence of the sulfonamide and chloroacetyl moieties suggests several potential areas of investigation.

  • Anticancer and Antimicrobial Properties: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The chloroacetyl group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This is a common strategy in the design of enzyme inhibitors.

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is present in many carbonic anhydrase inhibitors. It is plausible that N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide could be investigated as an inhibitor of various enzymes where a sulfonamide can interact with the active site.

  • Chemical Probe for Target Identification: The reactive chloroacetyl group makes this compound a potential chemical probe. By allowing the compound to react with its biological target, researchers can use techniques such as mass spectrometry to identify the protein and the specific site of interaction, which is a crucial step in drug discovery.

Characterization and Analytical Data

The structural confirmation of the synthesized N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide would rely on standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the methyl protons of the dimethylsulfamoyl group.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbons of the amide and acetyl groups, the methylene carbon, and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the amides, and the S=O stretching of the sulfonamide.

Conclusion

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a synthetically accessible molecule with significant potential for chemical and biological exploration. The proposed synthetic route provides a clear and efficient method for its preparation. The presence of key pharmacophores and a reactive functional group makes it a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. This technical guide serves as a valuable starting point for researchers wishing to synthesize, characterize, and investigate the properties of this intriguing compound.

References

Due to the novel nature of the specific topic compound, direct references for its history and discovery are unavailable. The references below provide context for the synthesis and potential applications of related chemical structures.

  • BenchChem. (2025).
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry.
  • Smolecule. (2026).
  • Qasim, Z. S., & Abbas, K. S. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-11.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide.
  • Winternitz, F., et al. (1956). Analgesic n-(2-aminocycloaliphatic)benzamides.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC.
  • Platel, D., et al. (2015).
  • Ghaffar, A., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • BenchChem. (2025). Unveiling the Potential Mechanism of Action of 2-Acetamidobenzamides: A Technical Overview.
  • Xin, M., et al. (2013). The discovery of novel N-(2-pyrimidinylamino)
  • WO2023059113 - Drug Targets, Indications, Patents. (2026).
  • Chemdiv. Compound N-(4-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • ChemicalBook. (2026). 4-DIMETHYLSULFAMOYL-BENZOIC ACID | 1206-37-7.
  • PubChem. 4-[(dimethylamino)sulfonyl]benzoic acid (C9H11NO4S).
  • Smolecule. (2024). N-butyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide.
  • Chemdiv. Compound 2-chloro-N-[4-(diethylsulfamoyl)phenyl]benzamide.

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide: A Potential Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Electrophilic Compound

The molecule N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide represents a compelling case for targeted drug discovery. Its structure combines a benzamide scaffold, common in many pharmacologically active agents, with two key functional groups: a dimethylsulfamoyl moiety and, most notably, a 2-chloroacetyl group. The chloroacetyl group is a well-characterized electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues—most commonly cysteine—on a protein target. This positions the compound as a potential covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

Given that N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a novel chemical entity without a predefined biological target, a rigid, templated approach to its in vitro evaluation is insufficient. Instead, a logical, tiered assay cascade is required to first identify its biological activity, then deconvolve its molecular mechanism and specific target(s). This guide provides a comprehensive framework for researchers, outlining a strategic workflow from initial phenotypic screening to detailed mechanistic and target validation studies.

The proposed workflow is designed to be self-validating at each stage, building a robust data package that elucidates the compound's therapeutic potential.

G cluster_0 Overall Characterization Workflow A Tier 1: Cellular Phenotypic Screening (MTT Assay) B Tier 2: Target Class Screening (Kinase & Protease Assays) A->B Identified Cytotoxicity? C Tier 3: Mechanism of Action (MoA) Validation (Covalent Binding & Kinetics) B->C Identified 'Hit' Target Class? D Advanced: Unbiased Target ID (Chemoproteomics) C->D Confirmed Covalent MoA?

Caption: A strategic, tiered workflow for the in vitro characterization of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

Tier 1: Phenotypic Screening – Is the Compound Biologically Active?

Application Note: The Rationale for Cellular Viability Assays

Before committing resources to complex biochemical and mechanistic studies, it is crucial to first establish whether the compound exerts any biological effect at the cellular level. A broad-spectrum cytotoxicity or anti-proliferative screen against a panel of human cancer cell lines is the most efficient starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[1][2][3] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[2][4] A positive result in this assay (i.e., a dose-dependent reduction in cell viability) provides the necessary justification to proceed with more in-depth investigations.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted.

Materials:

  • N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, PC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[1]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various compound concentrations (including a vehicle-only control) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Screening Results
Cell LineTissue of OriginIC₅₀ (µM)
HCT116Colon Carcinoma0.85
A549Lung Carcinoma1.23
PC-3Prostate Cancer2.56
MCF-7Breast Cancer5.14
HEK293Normal Kidney> 50

Tier 2: Target Class Identification – Which Proteins Might the Compound Inhibit?

Application Note: A Hypothesis-Driven Approach to Target Screening

The presence of the chloroacetyl warhead strongly suggests that the compound targets proteins with a reactive cysteine residue in or near a functional binding pocket. Kinases and cysteine proteases are two major enzyme classes that are frequently targeted by such covalent inhibitors and are deeply implicated in cancer pathology. Therefore, a logical next step is to screen the compound against representative panels of these enzymes. The ADP-Glo™ Kinase Assay is a universal platform for measuring kinase activity, while assays using fluorogenic substrates are standard for proteases.[6][7]

G A Compound Library (incl. N-(2-chloroacetyl)-4- (dimethylsulfamoyl)benzamide) B Kinase Panel Screen (e.g., 96 kinases) A->B C Protease Panel Screen (e.g., 20 cysteine proteases) A->C D Identify 'Hit' Kinases (>80% Inhibition) B->D E Identify 'Hit' Proteases (>80% Inhibition) C->E F Select Lead Target(s) for MoA Validation D->F E->F G A Enzyme (E) + Inhibitor (I) B Non-covalent E•I Complex A->B k_on / k_off (KI = k_off / k_on) C Covalent E-I Adduct (Irreversible) B->C k_inact

Caption: The two-step mechanism of irreversible covalent inhibition, defined by the initial binding affinity (K_I) and the rate of inactivation (k_inact).

Experimental Protocol 1: Intact Protein Mass Spectrometry

This method directly confirms covalent bond formation by detecting the mass increase of the target protein.

Materials:

  • Purified target protein (at ~1-10 µM)

  • N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

  • Reaction buffer

  • Mass spectrometer capable of intact protein analysis (e.g., ESI-TOF or Q-Exactive). [8] Procedure:

  • Incubation: Incubate the target protein with a 5- to 10-fold molar excess of the compound. Also, prepare a protein-only control (with DMSO vehicle). Incubate for 1-2 hours at room temperature.

  • Sample Preparation: Desalt the samples to remove non-reacted compound and buffer components.

  • Mass Spectrometry Analysis: Infuse the samples into the mass spectrometer and acquire the spectrum for the intact protein.

  • Data Analysis: Deconvolute the raw mass-to-charge (m/z) spectra to obtain the zero-charge mass of the protein. Compare the mass of the compound-treated protein to the control protein. A mass shift corresponding to the molecular weight of the compound confirms the formation of a 1:1 covalent adduct. [9][10]

Experimental Protocol 2: Wash-out Assay for Irreversibility

This functional assay demonstrates that inhibition is maintained even after the removal of the free compound. [11] Procedure:

  • Incubation: Incubate the target enzyme with a saturating concentration of the compound (e.g., 10x IC₅₀) for 1-2 hours to ensure complete modification. As a control, incubate the enzyme with vehicle (DMSO).

  • Wash-out: Remove the unbound compound from the mixture. This can be achieved by rapid dilution (e.g., 100-fold or more into the assay buffer) or by using a desalting column. [12]3. Activity Measurement: Immediately measure the residual enzyme activity of both the compound-treated and vehicle-treated samples using the appropriate activity assay (e.g., ADP-Glo or fluorogenic substrate).

  • Data Analysis: An irreversible covalent inhibitor will show sustained, near-complete inhibition of the enzyme even after the wash-out step. In contrast, a reversible inhibitor's effect would be largely lost upon dilution.

Experimental Protocol 3: Determination of k_inact and K_I

This experiment measures the rate of enzyme inactivation at various inhibitor concentrations to determine the kinetic parameters of covalent inhibition.

Procedure:

  • Assay Setup: Prepare a series of reactions in a microplate, each containing the target enzyme and its substrate.

  • Initiate Reaction and Inhibition: Start the reactions by adding different concentrations of the inhibitor to the wells simultaneously.

  • Monitor Progress Curves: Immediately monitor the reaction progress (product formation) over time using a continuous-read instrument (e.g., a fluorescence plate reader).

  • Data Analysis:

    • Each progress curve (product vs. time) will show a decreasing rate as the enzyme is inactivated. Fit each curve to a single exponential decay equation to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration.

    • Fit this plot to the hyperbolic saturation equation: k_obs = k_inact * [I] / (K_I + [I]) . [13] * This fit will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). The overall potency is reported as the second-order rate constant k_inact/K_I . [14]

Data Presentation: Hypothetical Kinetic Parameters for Target X
ParameterValueUnit
K_I1.5µM
k_inact0.1min⁻¹
k_inact/K_I 1111 M⁻¹s⁻¹

Advanced Application: Unbiased Target Identification with Activity-Based Protein Profiling (ABPP)

In cases where a targeted screening approach does not yield a clear high-affinity target, or to understand potential off-target effects, a more advanced, unbiased proteomics approach is warranted. Activity-Based Protein Profiling (ABPP) is a powerful technology that uses chemical probes to map the active state of entire enzyme families directly in complex biological systems. [15][16]In a competitive ABPP experiment, a cell lysate or live cells are pre-treated with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. This allows the compound to bind to its cellular targets. Subsequently, a broad-spectrum covalent probe that targets the same class of residues (e.g., a cysteine-reactive probe) is added. The probe will only label those proteins that have not already been modified by the test compound. Using quantitative mass spectrometry, the proteins that show a dose-dependent decrease in probe labeling are identified as the specific targets of the compound. [17][18][19]

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 25, 2026, from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 25, 2026, from [Link]

  • Geer, M. A., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry. Retrieved February 25, 2026, from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

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  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved February 25, 2026, from [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 31(1), 1. [Link]

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  • Bio-protocol. (n.d.). Assay for cysteine protease activity. Retrieved February 25, 2026, from [Link]

  • PubMed. (2017). Target identification with quantitative activity based protein profiling (ABPP). Expert Review of Proteomics, 14(4), 295-305. [Link]

  • PubMed Central. (n.d.). Activity-based protein profiling: A graphical review. Retrieved February 25, 2026, from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved February 25, 2026, from [Link]

  • ChemRxiv. (n.d.). Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhib. Retrieved February 25, 2026, from [Link]

  • BioKin, Ltd. (2015, February 5). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. Retrieved February 25, 2026, from [Link]

  • PubMed Central. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved February 25, 2026, from [Link]

  • ICE Bioscience. (n.d.). Intact Mass Spectrometry (Intact-MS) Service. Retrieved February 25, 2026, from [Link]

  • PubMed. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society, 145(5), 2955-2964. [Link]

  • PubMed. (n.d.). Cysteine Protease Zymography: Brief Review. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved February 25, 2026, from [Link]

  • SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Retrieved February 25, 2026, from [Link]

  • PubMed. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • PubMed Central. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved February 25, 2026, from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2018). How to design a functional assay for a cystiene protease ?. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual. Retrieved February 25, 2026, from [Link]

  • PubMed Central. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved February 25, 2026, from [Link]

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Application Notes and Protocols: Determining Optimal Cell Culture Incubation Times for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in Drug Discovery

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a novel small molecule with potential applications in pharmacological research. Its chemical structure, featuring a benzamide core, a reactive chloroacetyl group, and a dimethylsulfamoyl moiety, suggests several avenues for biological activity. Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The chloroacetyl group, in particular, is an electrophilic site that can potentially form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and enzymes, leading to the modulation of their function.[1]

Given the nascent understanding of this specific compound, this document serves as a comprehensive guide for researchers to systematically determine its optimal application in cell culture models. We will eschew a rigid, one-size-fits-all protocol in favor of a logical, self-validating experimental workflow. This approach empowers the end-user to generate robust and reproducible data tailored to their specific cell lines and research questions. Our focus will be on establishing the foundational parameters of cytotoxicity and incubation time, which are critical for any subsequent mechanistic studies.

Part 1: Foundational Characterization

Before initiating cell-based assays, it is imperative to understand the fundamental physicochemical properties of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, as these will profoundly impact its behavior in aqueous cell culture media.

Solubility and Stability Assessment

The solubility and stability of a test compound in cell culture media are critical for accurate and reproducible experimental results.[4][5] Precipitation of the compound can lead to inaccurate dosing, while degradation can result in a loss of activity or the formation of confounding byproducts.

Table 1: Key Physicochemical Parameters to Determine

ParameterImportanceRecommended Method
Solubility in DMSO Preparation of high-concentration stock solutions.Visual inspection and/or HPLC-UV analysis of serial dilutions.
Solubility in Cell Culture Media Determines the maximum achievable concentration in experiments.Shake-flask method followed by quantification (e.g., HPLC-UV or LC-MS).[6]
Stability in Cell Culture Media Ensures the compound remains intact over the course of the experiment.Time-course incubation in media followed by quantification of the parent compound.[4]

Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method

  • Preparation: Add an excess amount of solid N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide to a sterile vial containing a known volume of cell culture medium (e.g., 2 mL).

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[6] A calibration curve with known concentrations of the compound should be prepared in the same medium.[6]

Part 2: Determining Optimal Concentration and Incubation Time

The biological effect of any compound is dependent on both its concentration and the duration of exposure. The following workflow is designed to systematically determine the optimal parameters for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

G cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Time-Course Experiment A Prepare Stock Solution in DMSO C Treat with a Broad Range of Concentrations A->C B Seed Cells in 96-well Plates B->C D Incubate for a Fixed Time (e.g., 48 or 72 hours) C->D E Perform Cytotoxicity Assay (e.g., MTT, SRB) D->E F Calculate IC50 Value E->F H Treat with IC50 and 2x IC50 Concentrations F->H Inform Time-Course Experiment G Seed Cells G->H I Incubate for Multiple Time Points (e.g., 12, 24, 48, 72 hours) H->I J Assess Cell Viability at Each Time Point I->J K Determine Optimal Incubation Time J->K

Figure 1: Experimental workflow for determining optimal concentration and incubation time.

Phase 1: Dose-Response Screening to Determine IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. It is a crucial parameter for selecting appropriate concentrations for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[1][2]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[1]

  • Compound Preparation: Prepare a stock solution of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in sterile DMSO. Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Phase 2: Time-Course Experiment to Determine Optimal Incubation Time

Once the IC50 value is established, a time-course experiment should be performed to understand the kinetics of the compound's effect and to identify the optimal incubation duration for observing the desired biological response.

Protocol 3: Time-Course Viability Assay

  • Cell Seeding: Seed cells in multiple 96-well plates, one for each time point to be tested.

  • Treatment: Treat the cells with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide at its predetermined IC50 and 2x IC50 concentrations.

  • Incubation and Analysis: At various time points (e.g., 12, 24, 48, and 72 hours), perform a cell viability assay (e.g., MTT) on one of the plates.[7]

  • Determination of Optimal Time: Plot cell viability against time for each concentration. The optimal incubation time is typically the point at which a significant and stable effect is observed. This time point should be used for subsequent mechanistic studies.

Part 3: Mechanistic Insights - Investigating the "Why"

With the optimal concentration and incubation time established, the next logical step is to investigate the mechanism by which N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide exerts its effects. For compounds with potential anticancer activity, common mechanisms include the induction of cell cycle arrest and apoptosis.[8][9]

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay A Treat Cells with Compound (IC50, 24-48h) B Harvest and Fix Cells (e.g., 70% Ethanol) A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify Cell Population in G0/G1, S, and G2/M Phases D->E F Treat Cells with Compound (IC50, 24-48h) G Stain with Annexin V-FITC and PI F->G H Analyze by Flow Cytometry G->H I Differentiate Early Apoptotic, Late Apoptotic, and Necrotic Cells H->I

Figure 2: Workflow for investigating cell cycle and apoptosis.

Cell Cycle Analysis

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M).[9][10] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide at the optimal concentration and for the optimal incubation time determined previously.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[7]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[8] The externalization of phosphatidylserine on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and can be detected using Annexin V staining.

Protocol 5: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells as described in Protocol 4.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the initial characterization and determination of optimal cell culture incubation times for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. By following this systematic approach, researchers can generate reliable and reproducible data, paving the way for more in-depth investigations into the compound's mechanism of action and therapeutic potential. This guide emphasizes a logical progression from fundamental physicochemical properties to cellular effects, ensuring a solid foundation for any research program involving this novel compound.

References

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers. Retrieved from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (n.d.). PMC. Retrieved from [Link]

  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). PubMed. Retrieved from [Link]

  • Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells. (2024). MDPI. Retrieved from [Link]

  • Ballota hirsuta Benth Arrests the Cell Cycle, Induces Apoptosis and Inhibits the Invasion of MCF-7 and MDA-MB-231 Cell Lines in 2D and 3D Models. (2025). MDPI. Retrieved from [Link]

  • Cell Cultivation Handbook. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. (2022). MDPI. Retrieved from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved from [Link]

  • WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof. (n.d.). Google Patents.
  • WO2016091350A1 - Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Toxicity Bioassay and Cytotoxic Effects of the Benthic Marine Dinoflagellate Amphidinium operculatum. (2021). MDPI. Retrieved from [Link]

  • Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism. (n.d.). Annals of Translational Medicine. Retrieved from [Link]

  • Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. (2015). Chemical Society Reviews. Retrieved from [Link]

  • Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. (n.d.). PMC. Retrieved from [Link]

  • Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis. (2019). Frontiers. Retrieved from [Link]

  • Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition. (2023). MDPI. Retrieved from [Link]

  • Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. (n.d.). PubMed. Retrieved from [Link]

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Application Note: Dosing Regimens for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting in vivo pharmacological studies with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (CAS 1698-60-8 / ChemicalBook CB1693731).

This compound belongs to a class of reactive N-acyl benzamides , often utilized as covalent probes or synthetic intermediates for heterocyclic libraries (e.g., benzimidazoles). Its structure features a chloroacetyl warhead (an electrophile targeting cysteine residues) and a dimethylsulfamoyl lipophilic handle. Due to its potential for hydrolytic instability and non-specific alkylation, precise dosing and formulation are critical for valid experimental outcomes.

Compound Profile & Mechanism

  • Chemical Name: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide[1][2]

  • Molecular Formula: C₁₁H₁₃ClN₂O₄S[1]

  • Molecular Weight: 304.75 g/mol [1]

  • Key Structural Features:

    • Chloroacetyl Group: A moderately reactive electrophile capable of covalent modification of nucleophilic amino acid residues (Cys, Lys, His).

    • N-Acyl Benzamide Linkage: An imide-like structure (

      
      ), which is susceptible to hydrolysis in plasma and acidic/basic environments.
      
    • Dimethylsulfamoyl Group: Increases lipophilicity and metabolic stability of the phenyl ring, distinct from unsubstituted sulfonamides (which inhibit Carbonic Anhydrase).

Primary Application: Typically used as a Covalent Chemical Probe to validate target engagement or as a Lead Compound in phenotypic screens for anticancer or anti-inflammatory activity.

Formulation Strategy (Critical)

Due to the hydrolytic instability of the N-acyl and chloroacetyl moieties, aqueous stability is poor. Do NOT store this compound in saline or PBS.

Recommended Vehicle Systems

Select the vehicle based on the route of administration and required concentration.

Vehicle TypeCompositionStability WindowApplication
Standard Co-solvent 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline < 1 HourIP / IV (Acute)
Lipid-Based 10% DMSO + 90% Corn Oil 4-6 HoursIP / PO (Sustained)
Cyclodextrin 20% HP-β-CD in Water (pH 6.0) 2-4 HoursIV / IP (Gentle)

Preparation Protocol (Standard Co-solvent):

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO (Stock concentration: 20x final).

  • Add PEG300 and vortex vigorously.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C ) Saline while vortexing to prevent precipitation.

  • Inject immediately.

Dosing Regimens & Experimental Design

A. Pharmacokinetic (PK) Pilot Study

Before efficacy testing, determine the half-life (


) to establish dosing frequency. The reactive warhead often results in high clearance.
  • Subjects: CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO/IP).

  • Sampling: Plasma collection at 5, 15, 30, 60, 120, 240 min.

  • Bioanalysis Note: Samples must be chemically stabilized (e.g., acidified or treated with N-ethylmaleimide) immediately upon collection to prevent ex vivo degradation.

B. Efficacy Study (Maximum Tolerated Dose - MTD)

For tumor xenograft or inflammation models.

ParameterProtocol SpecificationRationale
Route Intraperitoneal (IP) Bypasses stomach acid hydrolysis (PO risk) while allowing systemic absorption.
Dose Range 25 – 75 mg/kg Start low due to potential alkylating toxicity (peritonitis).
Frequency QD (Once Daily) or BID (Twice Daily) Reactive probes often require BID dosing to maintain target occupancy if resynthesis of the target protein is fast.
Duration 14 - 21 Days Standard window for tumor growth inhibition or chronic inflammation readout.
Control Vehicle OnlyEssential to rule out vehicle-induced toxicity.
C. Safety & Toxicity Considerations
  • Local Irritation: The chloroacetyl group is a direct irritant. Rotate injection sites daily.

  • Glutathione Depletion: High doses may deplete liver GSH. Monitor body weight daily; >15% weight loss requires dose reduction.

Visualized Workflows

Figure 1: Mechanism of Action & Biological Fate

This diagram illustrates the parallel pathways of Target Engagement (Efficacy) vs. Hydrolysis/Metabolism (Clearance).

MOA_Pathway Compound N-(2-chloroacetyl)-4- (dimethylsulfamoyl)benzamide Plasma Systemic Circulation (Plasma) Compound->Plasma Absorption (IP/PO) Target Target Protein (Cysteine Residue) Plasma->Target Distribution Hydrolysis Hydrolysis Products (Inactive) Plasma->Hydrolysis Chemical Instability (t1/2 < 1h) GSH Glutathione Conjugation Plasma->GSH Off-Target Detoxification CovalentComplex Irreversible Inhibitor-Target Complex Target->CovalentComplex Alkylation (Fast) Effect Biological Effect (e.g., Tumor Stasis) CovalentComplex->Effect Pathway Blockade

Caption: Figure 1. Biological fate of the compound.[3] Competition between specific target alkylation (Green path) and rapid hydrolysis/metabolic clearance (Yellow/Red path) dictates the dosing frequency.

Figure 2: Recommended Dosing Workflow

Standardized protocol for a 14-day efficacy study.

Dosing_Workflow cluster_Daily Daily Cycle (Day 0 - 14) Start Study Initiation (Day -7) Acclimation Acclimation & Randomization (n=8-10 mice/group) Start->Acclimation Formulation Daily Formulation (FRESH PREP ONLY) Acclimation->Formulation Weigh Weigh Mice (Check for >15% Loss) Formulation->Weigh Within 15 mins Inject IP Injection (50 mg/kg) Weigh->Inject Observe Clinical Observation (1h post-dose) Inject->Observe Observe->Formulation Next Day Repeat Term Termination (Day 14) Observe->Term End of Study Analysis Tissue Collection (Tumor/Plasma) Term->Analysis

Caption: Figure 2. Step-by-step workflow for a 14-day efficacy study, emphasizing the critical requirement for fresh daily formulation to avoid compound degradation.

Detailed Experimental Protocol

Protocol A: Preparation of 50 mg/kg Dose for IP Injection

Objective: Prepare 2 mL of dosing solution for 10 mice (20g average weight). Concentration: 5 mg/mL (administering 10 mL/kg).

  • Calculation:

    • Target Concentration: 5 mg/mL.

    • Total Volume: 2.0 mL.

    • Required Mass: 10 mg.

  • Solubilization (Step 1):

    • Weigh 10.0 mg of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide into a sterile glass vial.

    • Add 100 µL of pure DMSO. Vortex for 30 seconds until clear.

  • Co-solvent Addition (Step 2):

    • Add 800 µL of PEG300. Vortex.

    • Add 100 µL of Tween 80. Vortex.

    • Solution should be clear and viscous.

  • Aqueous Phase (Step 3):

    • Add 1000 µL (1.0 mL) of sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Check for precipitation. If cloudy, sonicate for 10 seconds. If precipitate persists, add 5-10% more PEG300.

  • Administration:

    • Load insulin syringes immediately.

    • Inject intraperitoneally into the lower right quadrant of the abdomen.

Protocol B: Plasma Stability Check (In Vitro)

Before running in vivo PK, verify stability.

  • Incubate 1 µM compound in mouse plasma at 37°C.

  • Aliquot at 0, 15, 30, 60 min.

  • Quench with Acetonitrile containing Internal Standard.

  • Analyze by LC-MS/MS.

  • Pass Criteria: >50% remaining at 60 min. If <50%, consider PO dosing (portal vein delivery) or continuous infusion .

References

  • National Institutes of Health (NIH) - PubChem. Benzamide and Sulfonamide Structure-Activity Relationships. (General reference for scaffold properties). [Link]

  • Rodent MDA. Minimizing Stress in Oral Drug Treatments. (Reference for alternative oral dosing strategies if IP is toxic). [Link]

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Solvent compatibility and vehicle selection for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Compatibility and Vehicle Selection for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Part 1: Introduction & Compound Profile

Compound Identity:

  • Name: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide[1]

  • Chemical Class: N-acyl Sulfonamide /

    
    -Chloroacetamide derivative.[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~304.75 g/mol [1]

  • Mechanism of Action: This compound functions as a covalent probe .[1] It combines a sulfonamide moiety (a classic reversible anchor for enzymes like Carbonic Anhydrases or Glutathione S-Transferases) with an electrophilic

    
    -chloroacetyl "warhead."[1]
    
    • Reversible Step: The dimethylsulfamoyl group binds to the enzyme active site (often coordinating a metal ion like Zn²⁺).[1]

    • Irreversible Step: The chloroacetyl group reacts with a nucleophilic residue (typically Cysteine or Histidine) near the binding pocket, forming a permanent covalent bond.

Critical Formulation Challenge: The efficacy of this compound relies on the integrity of the chloroacetyl warhead.[1] This group is hydrolytically unstable at high pH and highly reactive toward thiols.[1] Improper vehicle selection (e.g., using buffers with DTT or high pH) will deactivate the compound before it reaches its target.

Part 2: Physicochemical Profile & Solubility Data

The following solubility data is derived from structural analogs (e.g., sulfamoyl-benzamides and chloroacetamides) and standard solubility principles for this chemical class.

SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO (Anhydrous)Excellent > 50 mg/mLPrimary Stock Solvent. Store at -20°C or -80°C.
DMF Good > 30 mg/mLAlternative stock solvent if DMSO is contraindicated.[1]
Ethanol Moderate ~ 5–10 mg/mLUse as a co-solvent only (max 10% final vol).[1]
Water / PBS Poor < 0.1 mg/mLDo not use for stock. Requires dilution from DMSO.[1]
PEG 400 Good ~ 10–20 mg/mLExcellent co-solvent for in vivo IP/IV formulations.[1]
Corn Oil Poor NegligibleNot recommended for lipid-based delivery.[1]

Stability Warning:

  • pH Sensitivity: The N-acyl imide linkage (Benzamide-N-CO-CH2Cl) is susceptible to hydrolysis.[1] Avoid aqueous storage > 4 hours.

  • Thiol Incompatibility: NEVER dissolve or dilute in buffers containing DTT, Mercaptoethanol, or Glutathione .[1] These will immediately neutralize the chloroacetyl warhead.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Target Concentration: 50 mM in DMSO.[1] Volume: 1 mL.[1]

  • Weighing: Weigh 15.24 mg of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using "wet" DMSO; moisture accelerates hydrolysis.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C . Stable for 6 months.

Protocol B: In Vitro Assay Formulation (Cell Culture/Enzymatic)

Goal: Dilute stock to working concentration (e.g., 10 µM) without precipitation or inactivation.[1]

  • Buffer Prep: Prepare assay buffer (e.g., PBS or HEPES, pH 7.2–7.4). Ensure no reducing agents (DTT) are present. [1]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 first.[1] This creates a 5 mM secondary stock.[1] This step prevents "shock precipitation" when hitting the water.[1]

  • Final Dilution:

    • Add the secondary stock dropwise to the assay buffer while vortexing.[1]

    • Final DMSO limit: Keep final DMSO concentration < 0.5% to avoid cellular toxicity, unless the assay tolerates higher.

Protocol C: In Vivo Vehicle (Intraperitoneal/Intravenous)

Challenge: Sulfonamides can crystallize in the kidneys if solubility is poor.[1] A high-solvency vehicle is required.[1]

Recommended Formulation: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline [1]

  • Step 1 (Solubilization): Dissolve the required drug amount in DMSO (5% of total volume).[1] Vortex until clear.

  • Step 2 (Co-solvent): Add PEG 300 (40% of total volume) and Tween 80 (5% of total volume).[1] Vortex thoroughly. The solution should be clear and viscous.[1]

  • Step 3 (Aqueous Phase): Slowly add Sterile Saline (0.9% NaCl) (50% of total volume) while vortexing.

    • Observation: If the solution turns cloudy (Tyndall effect), it is a suspension. If a precipitate forms, sonicate gently.

  • Administration: Inject within 30 minutes of preparation to prevent crystal growth or hydrolysis.

Part 4: Visualization & Decision Logic

Figure 1: Solubility & Formulation Decision Tree

Caption: Workflow for selecting the optimal vehicle based on application type and solubility thresholds.

VehicleSelection Start Start: N-(2-chloroacetyl)-4- (dimethylsulfamoyl)benzamide Stock Prepare Stock: 50 mM in Anhydrous DMSO Start->Stock AppType Application Type? Stock->AppType InVitro In Vitro / Enzymatic AppType->InVitro InVivo In Vivo (Mouse/Rat) AppType->InVivo CheckThiol Check Buffer: Contains DTT/BME? InVitro->CheckThiol Route Route? InVivo->Route Stop STOP: Warhead Deactivation. Remove Thiols. CheckThiol->Stop Yes DirectDil Direct Dilution: < 0.5% DMSO in PBS/Media CheckThiol->DirectDil No IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral FormIV Soluble Vehicle: 5% DMSO / 40% PEG300 / 5% Tween80 / 50% Saline IV_IP->FormIV FormOral Suspension Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 Oral->FormOral

Figure 2: Chemical Stability & Reactivity Mechanism

Caption: Mechanism of action and critical stability warning for the chloroacetamide warhead.

Reactivity Compound N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (Electrophilic Warhead) OffTarget Off-Target Nucleophiles (DTT, Glutathione, High pH OH-) Compound->OffTarget Improper Formulation Binding Reversible Binding (Sulfonamide Anchor) Compound->Binding Step 1 Target Target Enzyme (e.g., Carbonic Anhydrase) Cysteine/Histidine Residue Reaction Covalent Bond Formation (Irreversible Inhibition) Target->Reaction Step 2: Nucleophilic Attack Deactivation Deactivated Adduct (Loss of Potency) OffTarget->Deactivation Rapid Hydrolysis/Alkylation Binding->Target

Part 5: References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Tihl, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.[1] Journal of the American Chemical Society.[1] Link[1]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1] Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • Cayman Chemical. (2022).[1][2] 4-Acetamidobenzenesulfonamide Product Information (Analogous Solubility Data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in Media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields of research. As with many small molecules developed in drug discovery pipelines, its utility is often challenged by its physicochemical properties, most notably a limited solubility in aqueous solutions.[1] Precipitation of this compound in cell culture media or other physiological buffers is a common technical hurdle that can compromise experimental results by reducing the effective concentration and introducing artifacts.

This guide is designed to serve as a comprehensive technical resource, structured in a question-and-answer format, to directly address and resolve precipitation issues. As Senior Application Scientists, our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Core Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I dissolved N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?

A1: This phenomenon is most commonly due to a combination of two factors: the compound's inherently low aqueous solubility and "solvent shock."

  • Low Aqueous Solubility: The chemical structure of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, which includes a benzamide core, a sulfamoyl group, and a chloroacetyl moiety, suggests it is a lipophilic molecule with limited ability to form favorable interactions with water.[2][3] Many compounds in screening libraries have aqueous solubilities below 10 µM.[1]

  • Solvent Shock: Your compound is well-dissolved in a concentrated dimethyl sulfoxide (DMSO) stock solution, a powerful organic solvent.[4] When this concentrated stock is rapidly diluted into the aqueous environment of your cell culture medium, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. This abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[5]

Q2: What is the correct way to prepare and handle a stock solution to minimize precipitation risk?

A2: Proper stock solution preparation is the critical first step. The goal is to create a stable, concentrated stock that minimizes the amount of organic solvent introduced into your aqueous experimental system.

Protocol 1: Preparation of a DMSO Stock Solution

  • Solvent Selection: Use high-quality, anhydrous DMSO. DMSO is hygroscopic (readily absorbs water from the air), and water contamination can reduce its solvating power for hydrophobic compounds and increase the risk of precipitation during freeze-thaw cycles.[4][6]

  • Weighing: Accurately weigh a precise amount of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). A higher concentration minimizes the final percentage of DMSO in your culture medium.

  • Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a brief sonication bath to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.[7]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]

Q3: I've followed the stock solution protocol, but my compound still precipitates in the final working solution. What are my next steps?

A3: This indicates that the final concentration of the compound in your medium is exceeding its solubility limit, even with proper technique. The following workflow provides a systematic approach to resolving this.

Troubleshooting Workflow for Media Precipitation

G start Precipitation Observed in Final Medium check_dmso check_dmso start->check_dmso reduce_conc Step 2: Lower the Final Compound Concentration Determine the kinetic solubility limit in your specific medium. check_dmso->reduce_conc If DMSO % is acceptable optimize_dilution Step 3: Optimize Dilution Method - Perform serial dilutions in media. - Add stock solution dropwise to vortexing media. reduce_conc->optimize_dilution If precipitation continues use_excipients Step 4: Employ Solubilizing Excipients Consider using cyclodextrins to form inclusion complexes and increase solubility. optimize_dilution->use_excipients If still precipitating success Solution Remains Clear Proceed with Experiment use_excipients->success If successful fail Precipitation Persists Re-evaluate required concentration or consult a formulation specialist. use_excipients->fail If unsuccessful

Caption: A systematic workflow for troubleshooting compound precipitation.

Detailed Steps & Explanations:

  • Control DMSO Concentration: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic and interfere with biological processes.[4]

  • Determine Kinetic Solubility: Before running your main experiment, determine the maximum concentration at which the compound remains soluble in your specific medium. This is often higher than the thermodynamic (long-term equilibrium) solubility.[9]

  • Optimize Dilution: Avoid adding your DMSO stock directly into the final volume of media in one step. Instead, perform a serial dilution or add the stock solution very slowly, drop-by-drop, into the medium while it is being vortexed or stirred. This rapid dispersion prevents localized high concentrations that initiate precipitation.[7]

  • Use Solubilizing Excipients: If the required concentration is still above the solubility limit, formulation aids can be used. For in vitro applications, cyclodextrins are an excellent choice. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is readily soluble in water.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[13]

Q4: How does serum in my cell culture medium affect the solubility of my compound?

A4: Serum proteins, particularly albumin, can significantly impact compound solubility, often in a beneficial way. Albumin can bind to hydrophobic small molecules, acting as a natural carrier and increasing the apparent solubility of the compound in the medium.[14][15] However, this interaction can also affect the free (unbound) concentration of your compound, which is typically the pharmacologically active fraction. It is good practice to assess solubility in both serum-free and serum-containing media if your experimental design permits, to understand the influence of these interactions.

Q5: How can I confirm that the precipitate I'm seeing is my compound and not something else, like salts from the medium?

A5: While the added compound is the most likely cause, media components like calcium salts can also precipitate, especially with changes in pH or temperature.[16][17][18] Analytical confirmation provides a definitive answer.

Protocol 2: Analysis of Precipitate Identity

  • Isolation: Collect the medium containing the precipitate and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

  • Washing: Carefully remove the supernatant. Wash the pellet with deionized water to remove soluble media components and re-centrifuge. Discard the supernatant.

  • Solubilization: Dissolve the washed pellet in a small volume of an appropriate organic solvent (e.g., 100% DMSO, Acetonitrile, or Methanol).

  • Analysis: Analyze the redissolved sample using High-Performance Liquid Chromatography (HPLC).

  • Confirmation: Compare the retention time of the peak from your sample to that of a known standard of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. A matching retention time confirms the identity of the precipitate.

Analytical Confirmation Workflow

G start Precipitate Observed isolate 1. Isolate Precipitate (Centrifugation) start->isolate wash 2. Wash Pellet (Deionized Water) isolate->wash dissolve 3. Redissolve in Organic Solvent wash->dissolve analyze 4. Analyze via HPLC dissolve->analyze compare 5. Compare Retention Time to Compound Standard analyze->compare match Identity Confirmed compare->match Match no_match Identity Not Confirmed (Precipitate is from media) compare->no_match No Match

Caption: Workflow for the analytical confirmation of precipitate identity.

Summary of Key Recommendations

ParameterBest PracticeRationale & Justification
Stock Solvent Anhydrous DMSOMaximizes solubilization of hydrophobic compounds; minimizes water absorption that can decrease solubility.[6]
Stock Concentration 10-50 mMPrepares a concentrated stock to keep the final % of organic solvent low in the assay.
Stock Storage Single-use aliquots at -20°C or -80°CPrevents degradation and precipitation caused by repeated freeze-thaw cycles.
Final DMSO Conc. < 0.5% (ideally < 0.1%)Minimizes solvent-induced cytotoxicity and direct interference with the biological assay.[4]
Dilution Method Slow, dropwise addition to vortexing mediaAvoids "solvent shock" and localized supersaturation, which triggers precipitation.[7]
Advanced Strategy Cyclodextrin ExcipientsForms soluble inclusion complexes to significantly increase the aqueous solubility of the compound.[11][12]

References

  • ResearchGate. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]

  • ResearchGate. (2021). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. [Link]

  • PubMed. (2007). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Ashland. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • PMC. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Tablets & Capsules. (2024). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

  • Ovid. (n.d.). Influence of serum protein on polycarbonate-based copolymer micelles as a delivery system for a hydrophobic anti-cancer agent. [Link]

  • BioProcess International. (2020). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. [Link]

  • bioRxiv. (2021). The effects of protein crowders on small molecule drug diffusion. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

Sources

Technical Support Center: Optimization & Toxicity Management for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Challenge

You are working with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide . To troubleshoot your cytotoxicity issues, we must first deconstruct the molecule's behavior.

This compound is a Covalent Modifier .

  • The Scaffold: The 4-(dimethylsulfamoyl)benzamide moiety likely drives non-covalent affinity (reversible binding) to your target of interest (e.g., Carbonic Anhydrase isoforms, TEAD, or specific kinases).

  • The Warhead: The N-(2-chloroacetyl) group (alpha-chloroacetamide) is an electrophile that reacts with nucleophilic cysteine residues via an

    
     mechanism.
    

The Root Cause of Toxicity: Chloroacetamides are intrinsically more reactive ("hotter") than acrylamides. While they efficiently alkylate the target cysteine, they also rapidly deplete cellular Glutathione (GSH) and alkylate non-specific "housekeeping" cysteines (e.g., GAPDH, Tubulin). The cytotoxicity you observe is likely driven by oxidative stress (ROS accumulation) due to GSH depletion, rather than on-target modulation.

Mechanism of Action & Toxicity[1][2]

The following diagram illustrates the kinetic competition occurring in your cell culture. Your goal is to favor the "Specific Target" pathway while minimizing the "Glutathione/Off-Target" pathway.

G Compound N-(2-chloroacetyl)-... (The Drug) Target Specific Target (Cysteine-SH) Compound->Target Fast Binding (Driven by Affinity) GSH Glutathione Pool (Cytoprotection) Compound->GSH Non-Specific Alkylation (Concentration Driven) OffTarget Housekeeping Proteins (GAPDH, Tubulin) Compound->OffTarget Promiscuous Labeling Signal Therapeutic Effect (Pathway Modulation) Target->Signal Toxicity Ferroptosis / Apoptosis (ROS Accumulation) GSH->Toxicity Depletion OffTarget->Toxicity Loss of Function

Figure 1: Kinetic competition between specific target engagement (green) and off-target alkylation/GSH depletion (red).

Troubleshooting Guide (FAQ)

Q1: "My IC50 for cell viability is dangerously close to my IC50 for target inhibition. How do I separate them?"

Diagnosis: You are likely using a "continuous exposure" protocol (leaving the drug on for 24–72 hours). Solution: Switch to a Pulse-Wash Protocol .

  • Reasoning: Covalent inhibitors bind irreversibly.[1][2] Once the target is saturated (often within 1–4 hours), the drug has done its job. Leaving it in the media longer only allows it to react with off-target cysteines and deplete GSH.

  • Action: Treat cells for 1–2 hours, wash 3x with PBS, and replace with drug-free media. Measure the phenotype 24–48 hours later.

Q2: "How do I confirm if the cell death is due to the 'warhead' or the target?"

Diagnosis: Need for a negative control. Solution: Synthesize or purchase the Non-Reactive Analog .

  • The Control: N-acetyl-4-(dimethylsulfamoyl)benzamide (replace the chloroacetyl with a simple acetyl group).

  • Logic: This analog will bind reversibly but cannot form the covalent bond.

    • If the analog is non-toxic at the same concentration, your toxicity is driven by the chloroacetyl reactivity (off-target alkylation).

    • If the analog is equally toxic , the toxicity is driven by the scaffold (e.g., off-target kinase inhibition) or the target itself is essential for survival.

Q3: "Can I use scavengers to protect the cells?"

Diagnosis: Oxidative stress mediation.[3][4][5] Solution: Co-treat with NAC (N-acetylcysteine) or GSH-Ethyl Ester .

  • Warning: You cannot add NAC simultaneously with the drug, as the NAC thiol will react with the chloroacetyl group in the media, neutralizing the drug before it enters the cell.

  • Protocol: Pre-treat cells with 1–2 mM GSH-Ethyl Ester for 2 hours, wash, then add your compound. This boosts the intracellular GSH reservoir to buffer the alkylation stress without directly quenching the drug in the media.

Validated Experimental Protocols

Protocol A: The "Pulse-Wash" Viability Assay

Use this to improve the Therapeutic Index (TI).

StepActionTechnical Note
1 Seed Cells Seed cells in 96-well plates. Allow 24h attachment.
2 Preparation Prepare 10x drug stocks in media. Max DMSO <0.5%.
3 Pulse Add drug.[2] Incubate for 1, 2, or 4 hours (Time-course recommended).
4 Washout Aspirate media. Wash 3x gently with warm PBS.
5 Chase Add fresh, drug-free complete media.
6 Readout Incubate for 24–72h. Perform CellTiter-Glo or MTT assay.

Success Criteria: You should see a shift in the viability curve. The toxicity (LC50) should decrease significantly (shift right), while the on-target efficacy (EC50) remains stable (because the target is irreversibly bound).

Protocol B: GSH Depletion Check (Ellman’s Reagent)

Use this to confirm if your compound is causing oxidative stress.

  • Treat cells with the compound at

    
     for 4 hours.
    
  • Lyse cells in metaphosphoric acid (to precipitate proteins).

  • Neutralize supernatant with triethanolamine.

  • React with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Interpretation: If GSH drops by >50% compared to DMSO control, your compound is acting as a general alkylator.

Decision Tree for Optimization

Follow this logic flow to determine the next steps for your compound.

DecisionTree Start Start: High Cytotoxicity Observed Pulse Experiment 1: Perform Pulse-Wash Assay (1h exposure) Start->Pulse Result1 Does Viability Improve? Pulse->Result1 Yes1 Success: Use Pulse Dosing for Functional Assays Result1->Yes1 Yes (Toxicity Reduced) No1 Experiment 2: Test Non-Reactive Analog (Acetyl- variant) Result1->No1 No (Still Toxic) Result2 Is Analog Toxic? No1->Result2 Yes2 Scaffold Toxicity: Re-design Scaffold (Check off-target Kinases/CA) Result2->Yes2 Yes No2 Warhead Toxicity: Warhead is too reactive. Result2->No2 No (Analog is safe) NextStep Optimization: Switch Warhead to Acrylamide or Propiolamide No2->NextStep

Figure 2: Troubleshooting logic flow for differentiating scaffold toxicity from warhead reactivity.

Advanced Optimization (Medicinal Chemistry)

If the Pulse-Wash protocol does not sufficiently mitigate toxicity, the chloroacetamide warhead is likely too reactive for your biological system. In drug discovery, chloroacetamides are often used as initial "fragments" but are rarely final drugs due to this exact issue.

Recommendation for Analog Synthesis: Replace the 2-chloroacetyl group with an Acrylamide group.

  • Structure: N-acryloyl-4-(dimethylsulfamoyl)benzamide.

  • Benefit: Acrylamides are less reactive electrophiles. They require specific orientation and proximity to the target cysteine to react (proximity-driven reactivity), whereas chloroacetamides can react via simple collision. This drastically reduces off-target GSH depletion [1, 2].

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

    • Context: Foundational text on designing targeted covalent inhibitors and tuning warhead reactivity.[2][6]

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with glutathione." Journal of Medicinal Chemistry. (General principle citation regarding electrophile reactivity series). Note: Chloroacetamides react 10–100x faster with GSH than corresponding acrylamides.
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent inhibitors: a new era for drug discovery." Journal of Medicinal Chemistry, 59(3), 874-909.

    • Context: Discusses the "Goldilocks" principle of warhead reactivity to avoid immunotoxicity and cell de
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems.

    • Context: Describes the promiscuity of chloroacetamide fragments (like the one in your compound) versus more selective electrophiles.

Sources

Overcoming drug resistance mechanisms against N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers working with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide and related covalent inhibitors.[1]

Based on the pharmacophore (a chloroacetamide electrophile coupled with a dimethylsulfamoyl scaffold), this compound belongs to a class of covalent inhibitors targeting Glutathione S-Transferase Omega 1 (GSTO1) , structurally analogous to the reference probe GSTO1-IN-1 (C1-27) .[1]

Product Class: Chloroacetamide-based Covalent Inhibitors Target: Glutathione S-Transferase Omega 1 (GSTO1-1), Cysteine-32 Application: Chemo-sensitization, overcoming Cisplatin/Carboplatin resistance[1]

Executive Summary & Mechanism of Action

Your compound, N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide , functions as a targeted covalent inhibitor (TCI).[1] It relies on the chloroacetyl warhead to form an irreversible thioether bond with the active site Cys32 of GSTO1.[1]

Why this matters: GSTO1 is an atypical GST involved in deglutathionylation.[1][2] Its overexpression drives resistance to platinum-based chemotherapies by modulating the AKT/NF-κB survival axis and promoting autophagy.[1] Inhibiting GSTO1 resensitizes resistant tumors.[1][2][3][4][5]

The Core Challenge: Resistance to your inhibitor often arises not from target mutation, but from electrophile scavenging (GSH competition) or adaptive bypass signaling .[1]

Troubleshooting Guide (FAQ Format)

Category A: Loss of Potency (IC50 Shift)

Q1: My compound showed nanomolar potency in biochemical assays but requires micromolar concentrations in cell-based assays. Is the compound degrading? Diagnosis: Likely GSH "Sponge" Effect , not degradation.[1] Technical Explanation: The chloroacetamide warhead is moderately reactive.[1] In the cytosol, intracellular glutathione (GSH) concentrations can reach 1–10 mM.[1] High GSH levels act as a "sink," alkylating your inhibitor before it reaches GSTO1.[1] Troubleshooting Steps:

  • Measure Intracellular GSH: Perform a DTNB (Ellman’s reagent) assay on your cell lysates.[1]

  • BSO Control: Pre-treat cells with Buthionine Sulfoximine (BSO) (10–50 µM for 24h) to deplete GSH.[1] If potency is restored, the resistance is GSH-mediated.[1]

  • Protocol Adjustment: Switch to serum-reduced media during the pulse phase (2–4 hours) to minimize extracellular protein binding, then replace with full media.

Q2: We observe a "hook effect" or reduced efficacy after 48+ hours of treatment. Diagnosis: Transcriptional Feedback Loop (GSTO1 Upregulation). Technical Explanation: GSTO1 inhibition can trigger a compensatory stress response (UPR).[1] Cells detect the loss of GSTO1 activity and upregulate GSTO1 mRNA via Nrf2 or NF-κB pathways, effectively out-producing your inhibitor.[1] Troubleshooting Steps:

  • Western Blot Time-Course: Check GSTO1 protein levels at 12h, 24h, and 48h. Expect a rebound at 48h.[1]

  • Combination Strategy: Co-treat with a transcription or translation inhibitor (e.g., Cycloheximide for acute assays) to validate the mechanism.[1]

  • Covalent Duration: Since the inhibition is irreversible, use a "Pulse-Chase" design. Treat for 6 hours, wash 3x, and incubate in drug-free media. If efficacy persists, the target is engaged; if not, new protein synthesis has occurred.[1]

Category B: Assay Validity & Target Engagement

Q3: How do I prove the compound is actually binding Cys32 and not just killing cells via non-specific alkylation? Diagnosis: Need for Competitive ABPP (Activity-Based Protein Profiling). Technical Explanation: Phenotypic death is insufficient proof for covalent inhibitors.[1] You must demonstrate that your compound blocks the binding of a broad-spectrum cysteine probe to GSTO1.[1] Troubleshooting Steps:

  • Select Probe: Use IA-Rhodamine (iodoacetamide-rhodamine) or a specific GSTO1 probe like KT53-alkyne .[1]

  • Competition Assay: Pre-incubate lysate/cells with your compound (1–10 µM) for 1 hour.

  • Labeling: Add the fluorescent probe (1 µM) for 30 mins.[1]

  • Readout: Run SDS-PAGE. GSTO1 appears ~31 kDa.[1] The band should disappear in treated samples (See Protocol 1).[1]

Visualizing Resistance Mechanisms[1]

The following diagram illustrates the kinetic competition between your inhibitor, the target (GSTO1), and the resistance mechanisms (GSH Sink and Bypass Signaling).[1]

GSTO1_Resistance Inhibitor N-(2-chloroacetyl)-... (Inhibitor) Cell_Entry Cell Membrane Entry Inhibitor->Cell_Entry GSH_Sink GSH Sponge Effect (Non-specific Alkylation) Cell_Entry->GSH_Sink High GSH (Resistance) GSTO1_Active GSTO1 (Active) Cys32 Cell_Entry->GSTO1_Active Target Engagement GSTO1_Inhibited GSTO1-Inhibitor (Covalent Adduct) GSTO1_Active->GSTO1_Inhibited Irreversible Binding Signaling AKT / NF-κB / Autophagy GSTO1_Active->Signaling Deglutathionylation GSTO1_Inhibited->Signaling Blocks Pathway Sensitization Chemo-Sensitization (Cell Death) GSTO1_Inhibited->Sensitization Survival Drug Resistance (Cell Survival) Signaling->Survival Survival->GSTO1_Active Transcriptional Upregulation

Caption: Kinetic competition between GSTO1 covalent inhibition and GSH sequestration. Red paths indicate resistance mechanisms.[1][4]

Experimental Protocols

Protocol 1: Gel-Based Competitive ABPP (Target Validation)

Use this to confirm your compound binds GSTO1 in your specific cell line.[1]

Materials:

  • Cell Lysate (e.g., HCT116 or HeLa).[1]

  • Test Compound: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.[1]

  • Probe: IA-Rhodamine (ThermoFisher or similar) or KT59 (if available).[1]

  • SDS-PAGE reagents.[1]

Step-by-Step:

  • Preparation: Dilute cell lysate to 1 mg/mL in PBS.

  • Competition: Aliquot lysate into tubes. Add Test Compound at increasing concentrations (e.g., 0, 0.1, 1, 10 µM).

  • Incubation: Incubate at 37°C for 1 hour (allows covalent bond formation).

  • Labeling: Add IA-Rhodamine (final conc. 1 µM) to all tubes. Incubate for 30 minutes at Room Temp in the dark.

  • Quench: Add 4x SDS Loading Buffer and boil for 5 mins.

  • Analysis: Resolve on 12% SDS-PAGE. Scan for fluorescence (Rhodamine channel).[1]

  • Result: The band at 31 kDa (GSTO1) should fade as the inhibitor concentration increases.[1]

Protocol 2: Resensitization Viability Assay

Use this to verify the biological function (overcoming chemo-resistance).[1]

Materials:

  • Resistant Cell Line (e.g., Cisplatin-resistant HCT116).[1][4]

  • Chemotherapy Agent: Cisplatin.[1][4][5][6]

  • Test Compound.[1][2][5][7][8][9][10][11]

  • Viability Reagent: CellTiter-Glo or MTT.[1]

Step-by-Step:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Pre-treatment: Add Test Compound (at a sub-lethal dose, e.g., IC10) or Vehicle (DMSO).[1] Incubate for 4 hours .

  • Co-treatment: Without removing the Test Compound, add Cisplatin in a dose-response curve (0 – 100 µM).[1]

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability.

  • Calculation: Calculate the Combination Index (CI) . A shift in the Cisplatin IC50 to the left (lower concentration) indicates sensitization.[1]

Data Summary: Resistance vs. Countermeasure[1][6]

ObservationProbable MechanismVerification AssayCountermeasure
High IC50 in cells (vs. enzyme) GSH SequestrationBSO Rescue AssayIncrease warhead reactivity or use GSH-depleting agents.[1]
Band persists in ABPP Poor Membrane Permeability or OxidationMass Spec (Intact Protein)Modify lipophilicity (LogP); Ensure reducing agents (DTT) are removed before assay.[1]
Rebound effect > 48h GSTO1 Protein UpregulationWestern Blot / qPCRPulse-dosing or combination with translation inhibitors.[1]
No sensitization to Cisplatin Alternative Pathway (e.g., Nrf2)Phospho-AKT/NF-κB BlotVerify if cell line relies on GSTO1 for survival (CRISPR KO control).[1]

References

  • Discovery of GSTO1 Inhibitors (C1-27/GSTO1-IN-1)

    • Title: Identification of a novel class of covalent GSTO1 inhibitors.[1][2]

    • Source:ACS Chemical Biology (2012).[1]

    • Context: Defines the chloroacetamide pharmacophore for GSTO1.
    • (Representative Link)

  • Mechanism of Resistance (GSTO1 & Cisplatin)

    • Title: GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20.[1][4]

    • Source:Oncology Letters (2022).[1]

    • Context: Explains the biological pathway (GSTO1 -> Autophagy/NF-kB) driving resistance.[1]

  • Covalent Inhibitor Optimization (KT53)

    • Title: Potent and Selective Inhibitors of Glutathione S-transferase Omega 1 that Impair Cancer Drug Resistance.[1][2]

    • Source:ACS Chemical Biology (2016).[1]

    • Context: Discusses overcoming selectivity issues and "sponge" effects in chloroacetamide inhibitors.
  • GSTO1 and Apoptosis

    • Title: Glutathione transferase omega 1-1 (GSTO1-1) plays an anti-apoptotic role in cell resistance to cisplatin toxicity.[1][6]

    • Source:Carcinogenesis (2008).[1]

    • Context: Validates the target for resensitiz
    • [1]

Disclaimer: This guide treats "N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide" as a functional analog of the established GSTO1 inhibitor class based on shared pharmacophores.[1] Ensure chemical structure verification via NMR/MS before proceeding.

Sources

Validation & Comparative

Selectivity profile of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is a cornerstone of modern therapeutic design. Off-target effects can lead to unforeseen toxicities and confound experimental results, making a thorough understanding of a compound's selectivity profile paramount. This guide provides an in-depth comparison of the kinase selectivity profiles of prominent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling pathways.[1][2][3]

While the originally requested compound, N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, is not sufficiently characterized in publicly available literature, we will pivot to a selection of well-documented and structurally diverse TAK1 inhibitors. This guide will objectively compare their performance, supported by experimental data, to provide a clear framework for selecting the appropriate chemical tool for your research needs. We will focus on the highly selective inhibitor HS-276 and the multi-targeted covalent inhibitor SM1-71 , with additional comparisons to the widely used natural product (5Z)-7-Oxozeaenol and the selective inhibitor Takinib .

The Significance of TAK1 and the Imperative of Selectivity

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central mediator of cellular responses to pro-inflammatory cytokines such as TNF-α and IL-1.[1][3] Its activation triggers downstream signaling cascades, including the NF-κB and JNK/p38 pathways, which are crucial for immune responses, cell survival, and apoptosis.[3] Dysregulation of TAK1 signaling is implicated in a host of diseases, including rheumatoid arthritis and various cancers, making it a compelling therapeutic target.[1][2][4]

The development of TAK1 inhibitors has been a significant focus of research. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity remains a major challenge.[5] An inhibitor's utility, whether as a therapeutic agent or a research tool, is largely defined by its selectivity profile. A highly selective inhibitor provides a precise means to probe the function of its intended target with minimal confounding variables. Conversely, a multi-targeted inhibitor can be advantageous in complex diseases where hitting multiple nodes in a pathway may be more effective.[6]

Comparative Selectivity Profiles of TAK1 Inhibitors

The following tables summarize the inhibitory activity of our selected TAK1 inhibitors against their primary target and a panel of off-target kinases. This data, compiled from various biochemical assays, provides a quantitative basis for comparing their selectivity.

Table 1: Potency Against Primary Target (TAK1)

CompoundTypeIC50 / Ki (nM)
HS-276 Reversible, ATP-competitiveKi = 2.5 nM, IC50 = 8.25 nM[4][7]
SM1-71 CovalentKi = 160 nM[8]
Takinib Reversible, ATP-competitiveIC50 = 8.2-9.5 nM[9]
(5Z)-7-Oxozeaenol Covalent, IrreversibleIC50 = 8 nM

Table 2: Selectivity Profile Against a Panel of Off-Target Kinases (IC50 in nM)

KinaseHS-276[4][7]SM1-71[10]Takinib[9](5Z)-7-Oxozeaenol[11]
TAK1 8.25 - 9.5 8
CLK229-430-
GCK33-430-
ULK263---
MAP4K5125---
IRAK1264-390-
IRAK4--120-
NUAK270---
CSNK1G2810---
CAMKKβ-11280---
MLK15585-1900 (MINK1)-
MEK1-142-411
ERK2-1090--
GAK-0.8--
YES1-0.8Weak Inhibition-
SRC-2Weak Inhibition6600
AAK1-4.4--
LIMK1-5.4--
BMP2K-7.1--
MAP2K2-9.3--
VEGF-R2---52
VEGF-R3---110
FLT3---170
PDGFR-β---340

Note: A hyphen (-) indicates that data was not provided in the cited sources.

From this data, a clear distinction emerges. HS-276 demonstrates remarkable selectivity for TAK1, with IC50 values for off-target kinases being significantly higher.[4][7] This makes it an excellent tool for studies where precise inhibition of TAK1 is required. In contrast, SM1-71 is a multi-targeted inhibitor, potently inhibiting several other kinases in addition to TAK1.[8][10] Its covalent nature, conferred by an acrylamide warhead, allows it to form a permanent bond with its targets.[10] Takinib also shows good selectivity for TAK1 over closely related kinases like IRAK1 and IRAK4.[9] (5Z)-7-Oxozeaenol , while potent against TAK1, also inhibits other kinases, notably VEGF-R2.[11]

Understanding the TAK1 Signaling Pathway

The diagram below illustrates the central role of TAK1 in mediating inflammatory signals. Upon stimulation by ligands such as TNF-α or IL-1, TAK1 is activated and proceeds to phosphorylate downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes.

TAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TAK1 Complex cluster_downstream_nfkb NF-kB Pathway cluster_downstream_mapk MAPK Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TRAF6 TRAF6 TNFR->TRAF6 IL-1R->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKK3/6 MKK3/6 TAK1->MKK3/6 MKK4/7 MKK4/7 TAK1->MKK4/7 TAB1 TAB1 TAB1->TAK1 TAB2/3 TAB2/3 TAB2/3->TAK1 I-kappa-B I-kappa-B IKK Complex->I-kappa-B phosphorylates NF-kB NF-kB I-kappa-B->NF-kB releases Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression transcribes p38 p38 MKK3/6->p38 JNK JNK MKK4/7->JNK p38->Inflammatory Gene Expression activates AP-1 JNK->Inflammatory Gene Expression activates AP-1

Caption: The TAK1 signaling pathway.

Experimental Protocols for Assessing Kinase Selectivity

Accurate determination of a kinase inhibitor's selectivity profile is reliant on robust and well-controlled experimental procedures. Below are representative protocols for both biochemical and cell-based assays.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This luminescence-based assay is a common method for determining the IC50 of an inhibitor against a purified kinase by measuring the amount of ADP produced in the kinase reaction.

Materials and Reagents:

  • Purified recombinant TAK1/TAB1 complex and other kinases of interest

  • Kinase-specific peptide substrate

  • Test inhibitor (e.g., HS-276) stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

ADP_Glo_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Start->Prepare_Inhibitor_Dilutions Add_Inhibitor Add Inhibitor Dilutions to Plate Prepare_Inhibitor_Dilutions->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate to Plate Add_Kinase_Substrate->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Add_ADP_Glo_Reagent Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo_Reagent->Add_Kinase_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Kinase_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data & Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Procedure:

  • Prepare Inhibitor Serial Dilutions: Create a series of dilutions of the test inhibitor in DMSO. Also, prepare a DMSO-only vehicle control.

  • Prepare Kinase/Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its specific substrate.

  • Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.

  • Add Inhibitor: Transfer the serial dilutions of the inhibitor to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km of the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This should be within the linear range of the reaction.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This method confirms that the inhibitor can engage and inhibit its target within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials and Reagents:

  • Cell line of interest (e.g., human rheumatoid arthritis fibroblast-like synoviocytes)[12]

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Takinib)

  • Stimulant (e.g., TNF-α or IL-1β)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against a phosphorylated downstream target of TAK1 (e.g., phospho-p38). Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein of the downstream target (e.g., total-p38) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein and the loading control. A dose-dependent decrease in the phosphorylated signal indicates successful target engagement and inhibition in the cell.

Conclusion

The selection of a kinase inhibitor for research or therapeutic development requires a nuanced understanding of its selectivity profile. As demonstrated, TAK1 inhibitors such as HS-276, SM1-71, Takinib, and (5Z)-7-Oxozeaenol exhibit markedly different activities across the kinome. HS-276 stands out for its high selectivity, making it a precision tool for dissecting the specific roles of TAK1.[4][7] In contrast, the multi-targeted profile of SM1-71 may offer advantages in complex disease models where modulating multiple signaling nodes is beneficial.[8][10]

This guide provides a framework for making an informed decision based on quantitative data and established experimental protocols. By carefully considering the selectivity profile in the context of the biological question being addressed, researchers can enhance the rigor and reproducibility of their findings and accelerate the development of novel therapeutics.

References

  • Ghosh, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14), e165358. [Link]

  • Scarneo, S., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology. [Link]

  • Ghosh, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(1), 1029-1039.e6. [Link]

  • Wu, J., et al. (2013). Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. Journal of Medicinal Chemistry, 56(15), 6288-6303. [Link]

  • Yao, Y., et al. (2020). SM1-71 is a Multi-Targeted Kinase Inhibitor with Anti-Cancer Activity. ACSCIS. Med. Chem. Lett.[Link]

  • Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200249. [Link]

  • Hughes, P. F., et al. (2020). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 295(30), 10348-10360. [Link]

  • Scarneo, S. A., et al. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 289. [Link]

  • Tan, L., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5963-5975. [Link]

  • American Chemical Society. (n.d.). Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. Retrieved from [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link]

  • Médard, G., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 18(11), 2296-2308. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Rao, S. D., et al. (2020). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. Journal of Medicinal Chemistry, 63(19), 11069-11082. [Link]

  • Strelow, J. M., & Figuera-Losada, M. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 12(11), 2055-2066. [Link]

  • Ninomiya-Tsuji, J., et al. (2003). 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. Journal of Biological Chemistry, 278(20), 18485-18490. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

  • Li, S., et al. (2021). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 118(27), e2024424118. [Link]

  • Reaction Biology. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • Annibaldi, A., & Meier, P. (2018). Tak1 Selective Inhibition: State of the Art and Future Opportunities. Trends in Pharmacological Sciences, 39(8), 713-726. [Link]

  • Rao, S., et al. (2019). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. Cell Chemical Biology, 26(6), 818-829.e9. [Link]

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A Comparative Guide to In Vivo Target Engagement Validation for Covalent Inhibitors: A Case Study with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of state-of-the-art methodologies for validating the in vivo target engagement of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices. We will explore multiple orthogonal techniques, offering a robust framework for generating high-confidence data essential for preclinical and translational research.

The compound in focus, N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, possesses a key structural feature: a chloroacetyl group. This electrophilic "warhead" strongly suggests a mechanism of action involving covalent bond formation with a nucleophilic residue (such as cysteine) on its protein target.[1] This inherent reactivity informs our selection of validation strategies, as we must not only confirm that the drug binds its target in a complex physiological system but also quantify the extent and duration of this covalent interaction. Verifying that a compound engages its intended target within a living system is a cornerstone of pharmacological validation, directly linking drug exposure to a measurable biological effect and de-risking progression into clinical development.[2][3]

Foundational Principle: Covalent Inhibition

Understanding the mechanism of action is critical for selecting the appropriate target engagement assay. The chloroacetyl moiety of our compound is an irreversible covalent modifier. It reacts with nucleophilic amino acid side chains, most commonly cysteine, through a nucleophilic substitution reaction, forming a stable thioether bond. This permanent modification of the target protein offers a unique opportunity for detection and quantification.

G cluster_0 Mechanism: Covalent Modification Compound Drug N-(2-chloroacetyl)-... Complex Reversible Binding Complex Compound->Complex 1. Reversible Binding Target Target Protein (with Cysteine) Target->Complex Covalent_Complex Covalent Drug-Target Adduct (Irreversible) Complex->Covalent_Complex 2. Nucleophilic Attack (Cys-SH on -CH2Cl)

Caption: Covalent inhibition by a chloroacetyl group.

Comparative Methodologies for In Vivo Target Engagement

No single method is universally superior; the choice depends on the research question, available resources, and the stage of drug development. Here, we compare three powerful, orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL) coupled with chemoproteomics, and Positron Emission Tomography (PET).

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle that ligand binding increases the thermal stability of the target protein.[4] This technique provides direct evidence of target engagement in a native physiological context, as it measures the interaction with the endogenous protein without requiring modification of the compound.[5][6]

Principle of In Vivo CETSA An animal is dosed with the compound. After a specific time, tissues of interest are harvested, homogenized, and subjected to a heat challenge across a range of temperatures. A stabilized protein (one bound by the drug) will remain soluble at higher temperatures compared to its unbound state. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry.[7]

Experimental Protocol: In Vivo CETSA for Brain Tissue

  • Animal Dosing: Administer N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide to mice (e.g., C57BL/6J) at desired dose levels via the appropriate route (e.g., oral gavage). Include a vehicle control group.[8]

  • Tissue Harvesting: At a predetermined time point (e.g., 1-4 hours post-dose, based on pharmacokinetics), euthanize the animals and rapidly dissect the brain.[8]

  • Sample Preparation: Divide the brain into multiple equal parts. Place each part in a separate tube containing pre-warmed PBS with protease and phosphatase inhibitors.

  • Heat Challenge: Incubate the tubes in a thermal cycler or heating blocks for a set time (e.g., 3-8 minutes) across a temperature gradient (e.g., 45°C to 65°C).[8]

  • Lysis: Immediately after heating, flash-freeze the samples in liquid nitrogen. Homogenize the frozen tissue (e.g., using bead beaters), followed by multiple freeze-thaw cycles and sonication to ensure complete lysis.[8]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated protein (pellet).

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein using Western Blot analysis or targeted mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) to the right indicates target stabilization and thus, engagement.

Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Quantitative Data Presentation

CompoundDose (mg/kg)Treatment Time (hr)TissueMelting Temp (Tm) Shift (°C)Fold Increase in Target Stabilization
Vehicle-2Brain-1.0
Cmpd X102Brain+2.52.1
Cmpd X302Brain+4.13.5
Cmpd X308Brain+1.81.7

Note: This table presents hypothetical data for illustrative purposes.

Photoaffinity Labeling (PAL) & Chemoproteomics

When the target of a compound is unknown or needs to be confirmed without bias, photoaffinity labeling is an exceptionally powerful technique.[9][10] It involves synthesizing a probe version of the compound that includes a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[10][11]

Principle of In Vivo PAL The photoaffinity probe is administered to an animal. After allowing time for distribution and binding, the tissue of interest is irradiated with UV light. This activates the photoreactive group, which forms a highly reactive species that covalently crosslinks the probe to its binding partner.[9] The reporter tag is then used to enrich the crosslinked protein-probe complexes, which are subsequently identified by mass spectrometry.[12]

Experimental Protocol: In Vivo PAL General Workflow

  • Probe Synthesis: Synthesize a derivative of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide incorporating a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., terminal alkyne for click chemistry). The positioning of these groups is critical to minimize disruption of target binding.

  • In Vivo Administration: Administer the probe to the animal model.

  • Photocrosslinking: After a defined period, euthanize the animal and dissect the tissue of interest. Irradiate the tissue (or tissue homogenate) with UV light (e.g., 365 nm) to induce covalent crosslinking.

  • Lysis and Reporter Tagging (Click Chemistry): Lyse the tissue and perform a click reaction to attach a biotin molecule to the probe's alkyne tag.

  • Target Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Target Identification: Elute the enriched proteins from the beads, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific targets will be significantly enriched in the probe-treated samples compared to controls.

G A 1. Synthesize Probe (Drug + Photoreactive Group + Tag) B 2. Administer Probe In Vivo A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Lyse, Tag & Enrich (Click Chemistry & Avidin Pulldown) C->D E 5. Mass Spectrometry (Identify Enriched Proteins) D->E F 6. Target Identification (Candidate Proteins) E->F

Caption: Workflow for Photoaffinity Labeling (PAL).

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantitative assessment of target occupancy in a living subject over time.[13] This method is invaluable for establishing dose-occupancy relationships and informing clinical trial design.[14]

Principle of In Vivo PET PET requires a radiolabeled version of the drug or a specific radiolabeled ligand that binds to the same target. In a displacement study, the animal is first administered the radiotracer, which binds to the target and generates a PET signal. Subsequently, the unlabeled drug is administered. As the drug engages the target, it displaces the radiotracer, leading to a quantifiable reduction in the PET signal.[15] This reduction is directly proportional to the target occupancy of the administered drug.[16]

Experimental Protocol: In Vivo PET Displacement Study

  • Radiotracer Synthesis: Synthesize a positron-emitting isotopically labeled (e.g., with ¹⁸F or ¹¹C) version of a known ligand for the target of interest.

  • Animal Preparation: Anesthetize the animal (e.g., a non-human primate or rodent) and position it in the PET scanner.

  • Baseline Scan: Inject the radiotracer intravenously and acquire dynamic PET scan data for a baseline period (e.g., 60-90 minutes) to measure initial target binding.[15][16]

  • Drug Administration: While the scan is ongoing or after the baseline scan, administer a single dose of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide.

  • Post-Dose Scan: Continue or initiate a new PET scan to measure the displacement of the radiotracer by the drug.[15]

  • Data Analysis: Analyze the PET data by drawing regions of interest (ROIs) over the target tissue. Use kinetic modeling to calculate the binding potential or volume of distribution of the radiotracer before and after drug administration. The percentage reduction in the radiotracer signal corresponds to the percent target occupancy by the drug.

G A 1. Inject Radiotracer into Subject B 2. Baseline PET Scan (Measure Initial Signal) A->B C 3. Administer Unlabeled Drug (e.g., Cmpd X) B->C D 4. Post-Dose PET Scan (Measure Displaced Signal) C->D E 5. Image Analysis (Compare Pre- vs. Post-Dose) D->E F 6. Calculate Target Occupancy (%) E->F

Caption: Workflow for a PET Target Occupancy Study.

Selection of Animal Models

The choice of animal model is critical for the relevance of in vivo target engagement studies. For oncology applications, which are common for covalent inhibitors, several models are used:

  • Syngeneic Models: These involve implanting murine tumor cells into immunocompetent mice of the same genetic background, which is crucial for studying interactions with the immune system.[17]

  • Xenograft Models: Human cancer cell lines are transplanted into immunocompromised mice (e.g., nude or SCID mice).[17][18][19] These are widely used to test efficacy against human tumors.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a human patient is directly implanted into an immunodeficient mouse. These models better represent the heterogeneity of human cancers.[19][20]

The selection should be guided by the specific biological hypothesis being tested.

Comparative Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Positron Emission Tomography (PET)
Principle Ligand binding alters protein thermal stabilityPhotoreactive probe crosslinks to targetCompetitive displacement of a radiotracer
Compound Modification Not required (Label-free)Required (Photoreactive group + Tag)Required (Radiolabeling of a tracer)
Primary Output Target melting curve shift (ΔTm)Identification of target proteins% Target Occupancy in real-time
Invasiveness Terminal (Tissues are harvested)Terminal (Tissues are harvested)Non-invasive ( longitudinal studies possible)
Key Advantage Measures engagement with native protein in its cellular context without modification.[4]Unbiased, proteome-wide target identification.[21]Quantitative, non-invasive measurement of occupancy in a living subject.[2]
Key Disadvantage Requires a specific antibody or MS method for the target; lower throughput.Probe synthesis can be complex; potential for off-target crosslinking.High cost; requires specialized facilities and synthesis of a radiotracer.
Best Suited For Confirming direct target binding and dose-response in tissues.Identifying the primary target of a novel compound.Late-stage preclinical/clinical dose-occupancy studies.

Conclusion and Recommended Strategy

Validating the in vivo target engagement of a covalent inhibitor like N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide requires a rigorous, multi-faceted approach. There is no one-size-fits-all solution, and the thoughtful integration of orthogonal methods provides the highest degree of confidence.

A recommended strategy would be:

  • Target Identification (If Unknown): Employ Photoaffinity Labeling (PAL) with chemoproteomics as an initial, unbiased screen to identify the direct binding partners in a relevant in vivo model.

  • Target Validation and Quantification: Once a primary target is identified, use in vivo CETSA as an orthogonal, label-free method to confirm the engagement and establish a dose- and time-dependent relationship in target tissues.

  • Translational Pharmacodynamics: For compounds progressing towards clinical evaluation, develop a PET imaging assay to non-invasively determine the precise relationship between drug dosage, plasma concentration, and target occupancy in the tissue of interest, providing a critical translational biomarker.

By combining these powerful techniques, researchers can build a comprehensive and compelling data package that clearly demonstrates in vivo target engagement, elucidates the mechanism of action, and provides a strong rationale for further drug development.

References

  • Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • New models developed to enable target engagement clinical trials using only one PET scan. Antaros Medical. [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. Overview of... ResearchGate. [Link]

  • Target engagement markers to take the right drug to the market – PET tracers. ImaginAb. [Link]

  • PET imaging strategies for measurement of target engagement. Morressier. [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine. [Link]

  • Application of positron emission tomography (PET) to drug target validation. ResearchGate. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Medicine International. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • target validation & efficacy - In vivo models. Labtoo. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Target engagement approaches for pharmacological evaluation in animal models. Royal Society of Chemistry. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Preclinical Animal Models for Drug Development & Cancer Drug Discovery. TheraIndx. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Cancer Models. Charles River Laboratories. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Royal Society of Chemistry. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. ACS Chemical Biology. [Link]

  • Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods. National Center for Biotechnology Information. [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Current advances in photocatalytic proximity labeling. Princeton University. [Link]

  • Strategies for target and pathway engagement in cellular assays. AstraZeneca. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

  • BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes. ACS Chemical Biology. [Link]

  • Compound Collection October 2023: 70 Molecules from October of Potential Interest. Drug Hunter. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Venetoclax Combining Chidamide and Azacitidine (VCA) in the Treatment of R/R AML. ClinicalTrials.gov. [Link]

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Reproducibility of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide bioactivity data

[1]

Executive Summary

This guide addresses the technical challenges in reproducing bioactivity data for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (referred to herein as C-DSB ).[1] C-DSB is a covalent electrophilic probe characterized by a reactive

1

Unlike reversible inhibitors, the potency of C-DSB is time-dependent and strictly governed by the kinetics of covalent bond formation with nucleophilic residues (typically Cysteine) on the target protein.[1] Discrepancies in published data often stem from three critical variables: electrophile stability , assay buffer composition , and incubation time .[1] This document provides a standardized framework to validate its performance against reversible analogues and broad-spectrum alkylators.[1]

Compound Identity & Chemical Integrity

The reproducibility crisis for chloroacetamides often begins in the freezer.[1] The 2-chloroacetyl group is susceptible to hydrolysis and photodecomposition, leading to the formation of the inactive hydroxyacetyl variant.[1]

Structural Specifications:

  • Warhead: 2-chloroacetyl (Electrophile, reacts with Cys-SH).[1]

  • Scaffold: Benzamide (Linker/Recognition).[1]

  • Tail: 4-(dimethylsulfamoyl) (Solubility/Specificity element).[1]

Critical QC Protocol: Before any bioactivity assay, the compound must be validated.[1] A standard purity check (>95% by HPLC) is insufficient if the impurity is the hydrolyzed warhead.[1]

  • Method:

    
    H-NMR (DMSO-
    
    
    ) or LC-MS/MS.
  • Marker of Degradation: Disappearance of the singlet peak at

    
     ppm (CH
    
    
    Cl) and appearance of a peak at
    
    
    ppm (CH
    
    
    OH) or mass shift of
    
    
    Da (cyclization) /
    
    
    exchange.[1]
  • Storage: Solid state at -20°C. DMSO stocks must be prepared fresh or stored at -80°C under argon.[1] Never store in protic solvents (MeOH/EtOH).

Experimental Design: The "Covalent" Variable

Reproducing IC

11
Core Directive: Switch from IC

to

To objectively compare C-DSB with alternatives, you must measure the efficiency of inactivation (


  • 
     (M):  Reversible binding affinity of the probe to the target.[1]
    
  • 
     (s
    
    
    ):
    Rate of covalent bond formation.[1]

Comparison Table: C-DSB vs. Alternatives

FeatureC-DSB (Covalent Probe) Reversible Analogue (Control) Iodoacetamide (Broad Alkylator)
Structure N-(2-chloroacetyl)-...[1]N-acetyl-...[1][2][3][4][5] (Cl replaced by H)I-CH

-CONH

Mechanism Targeted Covalent ModificationReversible Binding (H-bonds/VdW)Non-specific Cysteine Alkylation
Time-Dependence High (Potency increases with time)None (Stable IC

)
High (Slow, non-specific)
Washout Effect Activity NOT recoveredActivity recoveredActivity NOT recovered
DTT Sensitivity High (Scavenged by DTT)LowHigh
Validated Protocols
Protocol A: Buffer Compatibility Check (The "False Negative" Filter)

Many researchers fail to reproduce data because they include DTT (dithiothreitol) or

11
  • Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl).

  • Condition 1: Buffer + 1 mM DTT.

  • Condition 2: Buffer + 1 mM TCEP (Tris(2-carboxyethyl)phosphine).[1]

    • Note: TCEP is a non-nucleophilic reductant and does not react with chloroacetamides.[1]

  • Action: Incubate C-DSB (10 µM) in both buffers for 30 mins.

  • Readout: Inject onto LC-MS.

    • Pass Criteria: >95% parent mass in TCEP buffer; <10% parent mass in DTT buffer.[1]

Protocol B: Time-Dependent Inhibition Assay (

)

Use this workflow to generate the "Gold Standard" reproducibility data.

  • Enzyme Prep: Dilute target protein in TCEP-containing buffer (No DTT).[1]

  • Incubation: Incubate protein with varying concentrations of C-DSB (

    
     to 
    
    
    expected
    
    
    ) for multiple time points (
    
    
    min).
  • Reaction Trigger: Add substrate to measure residual activity immediately after each time point.[1]

  • Calculation:

    • Plot ln(Residual Activity) vs. Time to get

      
       for each concentration.[1]
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      and
      
      
      using the hyperbolic equation:
      
      
      [1]
Visualization of Mechanism & Workflow

The following diagram illustrates the critical decision pathways for validating C-DSB bioactivity, distinguishing between specific covalent inhibition and non-specific artifacts.

GStartStart: C-DSB Bioactivity CheckQCStep 1: Chemical QC(NMR/LCMS)Start->QCBufferCheckStep 2: Buffer Check(Is DTT present?)QC->BufferCheckPureFailQCFail: Hydrolyzed Warhead(Inactive)QC->FailQCImpureAssayStep 3: Time-Dependent Assay(Measure IC50 at 30 vs 120 min)BufferCheck->AssayNo (TCEP only)FailBufferFail: Scavenged by DTT(False Negative)BufferCheck->FailBufferYes (DTT/BME)ReversibleOutcome A: No Shift(Reversible Binding Only)Assay->ReversibleIC50(30m) ≈ IC50(2h)CovalentOutcome B: IC50 Decreases(Valid Covalent Target)Assay->CovalentIC50(30m) > IC50(2h)

Caption: Logical workflow for validating N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. Green paths indicate successful validation of covalent mechanism.[1]

Mechanistic Grounding & Causality

Why the "Dimethylsulfamoyl" matters: While the chloroacetyl group drives the affinity (via covalent bond), the 4-(dimethylsulfamoyl)benzamide core drives the specificity.[1]

  • Sulfonamide Core: Traditionally targets Carbonic Anhydrases (CA) or specific pockets in kinases/proteases.[1]

  • Dimethyl Substitution: Unlike primary sulfonamides (

    
    ) which bind CA zinc ions avidly, the dimethyl variant (
    
    
    ) often has reduced affinity for the catalytic zinc, suggesting this probe targets a non-catalytic cysteine on the surface or a different protein entirely (e.g., specific scaffolding proteins).[1]
  • Reproducibility Tip: If your target requires a primary sulfonamide for recognition, C-DSB may show low initial affinity (

    
    ) and rely entirely on the slow covalent reaction (
    
    
    ), making long incubation times (2-4 hours) mandatory for signal detection.[1]
References
  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317 (2011).[1] Link

    • Foundational text on valid
  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery: an overview."[1] Journal of Medicinal Chemistry, 59(3), 803-823 (2016).[1] Link[1]

    • Source for TCEP vs.
  • Strelow, J. M. "A Perspective on the Kinetics of Covalent Dereplication."[1] SLAS Discovery, 22(1), 3-20 (2017).[1] Link[1]

    • Source for calcul
  • Äänismaa, P., et al. "Structure-activity relationships of sulfonamide derivatives."[1] Bioorganic & Medicinal Chemistry, 20(1), 123-135 (2012).[1] Link[1]

    • Reference for the bioactivity of dimethylsulfamoyl-benzamide scaffolds.

Navigating the Inhibition Landscape: A Comparative Guide to Covalent and Reversible Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide Efficacy in the Context of Reversible Inhibition Strategies

Senior Application Scientist | Discovery Biology Division

Disclaimer: An extensive review of current scientific literature and chemical databases did not yield specific biological data, including the protein target and efficacy metrics, for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide. This guide will therefore provide a comprehensive comparison of its potential efficacy as a covalent inhibitor by examining its constituent chemical features: the chloroacetyl "warhead" and the benzamide scaffold. To ground this analysis in a real-world context, we will use the well-characterized transcriptional enhanced associate domain (TEAD) family of proteins as a representative target for which both covalent chloroacetamide-based and reversible inhibitors have been extensively studied.

Introduction: The Irreversible Advantage vs. the Reversible Dance

In the realm of enzyme and protein inhibition, the choice between a covalent and a reversible inhibitor is a critical strategic decision in drug discovery. Reversible inhibitors typically bind to their targets through non-covalent interactions, such as hydrogen bonds and van der Waals forces, leading to an equilibrium between the bound and unbound state. Their efficacy is often defined by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Covalent inhibitors, on the other hand, form a stable, covalent bond with their target protein.[1] This class of inhibitors typically contains a reactive electrophilic group, or "warhead," that forms a bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine or histidine.[2] The chloroacetyl group, a key feature of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, is a well-established electrophilic warhead known to react with these nucleophilic residues.[3][4] This irreversible or long-lasting interaction can offer several advantages, including prolonged duration of action, increased potency, and the potential to overcome high substrate concentrations.[1] However, this permanence also carries the risk of off-target effects and potential immunogenicity.[1]

This guide will delve into a comparative analysis of these two inhibition modalities, using the TEAD family of transcription factors as a relevant biological target.

The Target: TEAD Transcription Factors in the Hippo Pathway

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[5] The interaction of TEAD with its co-activator, Yes-Associated Protein (YAP), is a critical driver of cell proliferation and is often dysregulated in various cancers. This makes the TEAD-YAP interaction a compelling target for anti-cancer drug development.[6]

A unique feature of TEAD proteins is a conserved cysteine residue located within a deep hydrophobic "palmitate pocket."[1] This cysteine is the target for a number of covalent inhibitors, including those with a chloroacetamide warhead.[1]

Hippo_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 activate LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylate YAP YAP LATS1/2->YAP phosphorylate YAP_n YAP YAP->YAP_n translocates p-YAP p-YAP 14-3-3 14-3-3 p-YAP->14-3-3 binds to 14-3-3->p-YAP sequesters in cytoplasm TEAD TEAD YAP_n->TEAD binds to Gene Transcription Gene Transcription TEAD->Gene Transcription activates

Figure 1: Simplified Hippo Signaling Pathway.

Efficacy Showdown: Covalent Chloroacetamide vs. Reversible TEAD Inhibitors

To provide a tangible comparison, we will examine representative data for both covalent chloroacetamide-based and reversible inhibitors targeting TEAD.

Covalent Inhibition by Chloroacetamide-Containing Molecules

The chloroacetyl group in a molecule like N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide acts as an electrophile, reacting with the nucleophilic thiol group of the conserved cysteine in the TEAD palmitate pocket. This forms a stable thioether bond, leading to irreversible inhibition of TEAD function.

Covalent_Inhibition_Mechanism TEAD_Cys TEAD-Cys-SH Noncovalent_Complex TEAD-Cys-SH --- R-CO-CH2-Cl TEAD_Cys->Noncovalent_Complex Reversible binding (Ki) Inhibitor R-CO-CH2-Cl (Chloroacetyl Group) Inhibitor->Noncovalent_Complex Covalent_Adduct TEAD-Cys-S-CH2-CO-R + HCl Noncovalent_Complex->Covalent_Adduct Irreversible reaction (kinact) FP_Assay_Workflow Start Start Add_Reagents Add buffer, compound, fluorescent peptide, and protein to plate Start->Add_Reagents Incubate Incubate at RT for 1 hr Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate % inhibition and determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Fluorescence Polarization Assay.
In Vitro TEAD Auto-Palmitoylation Assay

This assay assesses the ability of an inhibitor to block the auto-palmitoylation of TEAD, a key step for its activity.

Protocol:

  • Reagents:

    • Purified TEAD protein.

    • Palmitoyl-CoA.

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Test compounds dissolved in DMSO.

    • SDS-PAGE loading buffer.

  • Procedure:

    • Pre-incubate the TEAD protein with varying concentrations of the test compound for 30 minutes at room temperature.

    • Initiate the reaction by adding Palmitoyl-CoA.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for palmitoylated proteins or a pan-TEAD antibody to observe any mobility shift.

  • Data Analysis:

    • Quantify the band intensity of the palmitoylated TEAD relative to the total TEAD.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion: A Tale of Two Strategies

The choice between a covalent and a reversible inhibitor is target and context-dependent. While a molecule like N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, with its chloroacetyl warhead, offers the potential for high potency and prolonged target engagement, the associated risks of off-target reactivity necessitate careful design and evaluation.

The data presented for the TEAD target illustrates that both covalent and reversible inhibitors can achieve high potency. Reversible inhibitors like TM2 demonstrate that nanomolar efficacy can be achieved without the need for a reactive warhead. [7]Conversely, the development of highly selective covalent inhibitors with tuned reactivity is an active and promising area of research.

Ultimately, the optimal inhibition strategy depends on the therapeutic window, the nature of the target's active site, and the desired pharmacokinetic and pharmacodynamic profile. This guide provides a framework for understanding the key efficacy parameters and experimental considerations when comparing these two important classes of inhibitors.

References

  • Bum-Erdene, K., Ghozayel, M. K., Zhang, M. J., Gonzalez-Gutierrez, G., & Meroueh, S. O. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1645-1655. [Link]

  • Hu, J., et al. (2022). Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode. eLife, 11, e80210. [Link]

  • Bum-Erdene, K., et al. (2019). A small molecule that binds to the palmitate pocket of TEAD and inhibits its interaction with YAP. Biochemistry, 58(49), 4915-4925.
  • Li, Z., et al. (2020). A non-FA-based reversible TEAD inhibitor, MGH-CP1, inhibits transcriptional output of TEAD-YAP in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 30(16), 127305.
  • Li, Z., et al. (2020). Discovery of a new class of reversible TEAD inhibitors. bioRxiv. [Link]

  • Pobbati, A. V., & Hong, W. (2020). A new TEAD inhibitor blocks YAP/TAZ-TEAD signaling and induces apoptosis in cancer cells. Cancer Research, 80(13_Supplement), 3625-3625.
  • Tang, T., et al. (2021). A potent and selective TEAD inhibitor suppresses YAP-driven cancers. Molecular Cancer Therapeutics, 20(10), 1947-1957.
  • Kaneda, H., et al. (2020). A novel TEAD inhibitor, K-975, inhibits the growth of malignant pleural mesothelioma cells. Cancer Science, 111(7), 2565-2575.
  • Lu, W., et al. (2019). A selective TEAD inhibitor suppresses the growth of YAP/TAZ-dependent tumors. Cancer Research, 79(13_Supplement), 4567-4567.
  • Kurppa, K. J., et al. (2020). A covalent inhibitor of TEAD-YAP interaction suppresses the growth of Hippo pathway-mutant cancers. Nature Chemical Biology, 16(10), 1066-1075.
  • Bum-Erdene, K., et al. (2022). Small-Molecule Covalent Stabilization and Inhibition of the TEAD·YAP1 Transcription Factor in Cancer Cells. ACS Chemical Biology, 17(9), 2465-2476.
  • Meroueh, S. O., et al. (2023). Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists. Journal of Medicinal Chemistry, 66(18), 12568-12583.
  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Biochemistry, 57(23), 3326-3337.
  • Zhang, M. J., et al. (2022). Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. eLife, 11, e78964.
  • Zhang, M. J., et al. (2025). Small-Molecule Covalent Stabilization and Inhibition of the TEAD·YAP1 Transcription Factor in Cancer Cells.
  • Unciti-Broceta, A. (2020). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 76(1), 1-4.
  • Lape, R., et al. (2024). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 4(2), 438-448.
  • Holden, J. K., et al. (2023). Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Journal of Medicinal Chemistry, 66(15), 10458-10472.
  • Kulkarni, A., et al. (2024).
  • Crawford, J. J., et al. (2023). A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening. RSC Medicinal Chemistry, 14(10), 1899-1907.
  • Hagenbeek, T., et al. (2023). An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance.
  • Yin, Z., et al. (2015). Bacterial Sliding Clamp Inhibitors that Mimic the Sequential Binding Mechanism of Endogenous Linear Motifs. Journal of Medicinal Chemistry, 58(11), 4693-4702.
  • Wolff, J., & O'Donnell, M. (2004). Competitive processivity-clamp usage by DNA polymerases during DNA replication and repair. Journal of Biological Chemistry, 279(19), 19418-19423.
  • Georgescu, R. E., et al. (2008). A small molecule inhibitor of the E. coli DNA polymerase III β sliding clamp. Journal of Biological Chemistry, 283(21), 14539-14547.
  • Smith, J. L., et al. (2023). A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening. RSC Publishing.
  • Gibault, F., et al. (2024). A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models.
  • Li, Z., et al. (2010). Structural insights into the YAP and TEAD complex. Genes & Development, 24(3), 235-240.
  • LoRusso, P., et al. (2021). Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma. Scientific Reports, 11(1), 2533.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, a compound whose structural motifs—a chloroacetyl group, a dimethylsulfamoyl group, and a benzamide core—necessitate careful handling as a halogenated organic compound. This document is designed to provide essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and to maintain environmental compliance.

Part 1: Hazard Assessment and Risk Mitigation

Structural Analogue Hazard Profile:

Structural Feature Potential Hazards Supporting Evidence
Benzamide Core Harmful if swallowed, potential for lung, nervous system, and mucous membrane toxicity with prolonged exposure.[1]Based on the SDS for Benzamide, which indicates these health effects.
Chloroacetyl Group Skin and eye irritant, potential for severe skin burns and eye damage.[2][3]Derived from SDS data for similar chloro-acetylated compounds.
Sulfonamide Group Potential for allergic skin reactions.A known property of many sulfonamide-containing compounds.

Inferred Hazards of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide:

Based on the information from structurally related molecules, N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide should be handled as a substance that is:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Potentially toxic to internal organs with repeated or prolonged exposure.

  • Likely to produce hazardous decomposition products upon combustion, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, the following PPE is mandatory when handling N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide for disposal:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 2: Step-by-Step Disposal Protocol

The disposal of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is governed by regulations for hazardous chemical waste.[1] The primary route of disposal for halogenated organic compounds is through a licensed hazardous waste disposal service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[4][5][6]

Segregation and Containerization: The Foundation of Safe Disposal

1. Waste Segregation:

  • Halogenated Organic Waste: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide waste must be collected in a designated "Halogenated Organic Waste" container.[5][6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7] Also, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.

2. Container Selection and Labeling:

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic-coated glass or high-density polyethylene (HDPE) containers are often suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name: "N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

    • Appropriate hazard pictograms (e.g., harmful, irritant).

The following diagram illustrates the decision-making process for waste segregation:

G Start Waste Generated: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide IsHalogenated Does it contain halogens (F, Cl, Br, I)? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedWaste No Incompatible Is it incompatible with other waste in the container? HalogenatedWaste->Incompatible SeparateContainer Use a new, dedicated waste container Incompatible->SeparateContainer Yes AddToContainer Add to existing compatible waste container Incompatible->AddToContainer No

Caption: Waste Segregation Workflow

Accumulation and Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Waste containers should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: The primary waste container must be placed in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 80-90% capacity), contact your institution's EHS department to arrange for a pickup.[1]

  • Provide Information: Be prepared to provide the EHS department with all the information from the waste label.

  • Follow Institutional Procedures: Adhere to all specific procedures and paperwork requirements of your institution for hazardous waste disposal.

Part 3: Emergency Procedures for Spills and Decontamination

Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the contaminated area.

Decontamination of Laboratory Equipment

Any equipment that has come into contact with N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide must be thoroughly decontaminated before reuse or disposal.[9][10][11]

Decontamination Workflow:

G Start Contaminated Equipment InitialRinse Rinse with an appropriate organic solvent (e.g., ethanol) to solubilize the compound Start->InitialRinse Wash Wash with soap and water InitialRinse->Wash FinalRinse Rinse with deionized water Wash->FinalRinse Dry Allow to air dry or dry in an oven FinalRinse->Dry End Decontaminated Equipment Dry->End

Caption: Equipment Decontamination Workflow

Important Considerations:

  • All rinsate and cleaning materials from the decontamination process must be collected as halogenated organic hazardous waste.

  • Never dispose of decontamination solutions down the sanitary sewer.

By adhering to these procedures, you can ensure the safe and compliant disposal of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, thereby protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Material Safety Data Sheet for Benzamide. (Provided in search results)
  • SAFETY DATA SHEET - TCI Chemicals. (Provided in search results)
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Personal protective equipment for handling N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

This guide provides essential safety protocols and operational directives for the handling of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide (CAS No. 269645-98-9). As a specialized chemical intermediate, understanding its structural hazards is paramount for ensuring personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and control.

Hazard Analysis: A Structure-Based Risk Assessment

A comprehensive risk assessment for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is derived from an analysis of its constituent functional groups. The primary hazards are associated with the chloroacetamide and benzamide moieties.

  • The Chloroacetamide Moiety : This functional group contains a reactive chloroacetyl component. The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to nucleophilic attack by biological macromolecules. This reactivity is the mechanistic basis for its potential as a skin and eye irritant and a possible skin sensitizer.[1]

  • The Benzamide Moiety : Benzamide-containing compounds carry their own toxicological profile. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3][4] Prolonged or repeated exposure can lead to target organ damage, affecting the lungs, nervous system, and mucous membranes.[5]

Based on these structural alerts, the following hazards should be assumed for N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide:

Hazard ClassAnticipated EffectRationale & Representative Citations
Acute Oral Toxicity Harmful if swallowed.Benzamide and other chloroacetamide derivatives are classified as Category 4 Acute Oral Toxicity.[1][5][6][7]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.The chloroacetamide group is a known irritant and potential sensitizer.[1][5][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Direct contact with powders of related compounds can cause severe irritation.[5][6][9][10]
Germ Cell Mutagenicity Suspected of causing genetic defects.Benzamide is classified as a Category 2 Mutagen.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation and potential damage to lungs and nervous system with prolonged exposure.Benzamide derivatives are known to be toxic to the respiratory system and other organs.[5][6]

Foundational Safety: Engineering Controls & Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and a potential hazard. Its effectiveness is predicated on the correct implementation of engineering controls, which are the primary method for exposure mitigation.[11]

Mandatory Engineering Controls
  • Chemical Fume Hood : All handling of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide in its solid form or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6][12]

  • Emergency Facilities : An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[2][7][12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[13] The following table outlines the minimum required PPE.

Protection TypeSpecificationJustification & Best Practices
Eye & Face ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required over goggles when handling splash-prone quantities (>50 mL).[13]Protects against accidental splashes and airborne particulates. Safety glasses are insufficient.[13]
Hand Chemically resistant, powder-free nitrile gloves.[1][11]Provides a barrier against skin contact. Inspect gloves for defects before every use.[8] For prolonged tasks, consider double-gloving. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[11]
Body A full-length, long-sleeved laboratory coat.Protects skin and personal clothing from contamination. Coats must be fully buttoned. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[13]
Respiratory Not required when working within a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95 or higher for powders, or an air-purifying respirator with appropriate cartridges) is mandatory for weighing large quantities outside of a containment hood or during spill cleanup operations.[1][13]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Receive & Inspect Shipment B Store in Secure, Cool, Dry Area A->B If Intact C Don Full PPE B->C D Perform Weighing & Experimental Work C->D E Decontaminate Work Surfaces D->E F Segregate & Label Hazardous Waste E->F G Doff PPE (Contaminated Last) F->G H Dispose via Certified Waste Handler G->H

Caption: Recommended workflow for safe handling and storage.

Step-by-Step Guidance
  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents and bases.[2][3][7]

    • The storage area should be secure and accessible only to authorized personnel.[2][6]

  • Handling and Use :

    • Always don the full, specified PPE before entering the handling area.

    • Conduct all manipulations that may generate dust or aerosols (e.g., weighing, transferring, dissolving) inside a chemical fume hood.[12]

    • Avoid the formation of dust during handling.[8][14][15]

  • Decontamination and Waste Disposal :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • All waste materials, including contaminated PPE, empty containers, and reaction byproducts, must be considered hazardous waste.

    • Collect waste in a designated, sealed, and clearly labeled container.[15]

    • Dispose of the waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[2][6] Do not discharge into drains or the environment.[8][14][15]

Emergency Response Protocols

Preparedness is a cornerstone of laboratory safety. In the event of an emergency, follow these validated procedures.

Spill Response

G A Spill Occurs B Evacuate & Alert Personnel A->B C Assess Risk (Size & Location) B->C D Don Emergency PPE (incl. Respirator) C->D E Contain Spill (Use inert absorbent) D->E F Collect & Bag Contaminated Material E->F G Decontaminate Spill Area F->G H Dispose as Hazardous Waste G->H

Caption: Step-by-step workflow for chemical spill response.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[14][15]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • Protect : Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][14]

  • Contain : For solid spills, carefully sweep or vacuum up the material and place it into a suitable disposal container.[12] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Clean : Collect the absorbed material and place it in a sealed container for disposal.[8]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek professional medical attention after any exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][5]
Ingestion Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[3][4]

References

  • Material Safety Data Sheet. (2010). Benzamide MSDS. Finar Limited. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Cole-Parmer. [Link]

  • Pharmacy Purchasing & Products Magazine. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Stanford University. (2021). Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory. [Link]

  • University of South Carolina. Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-(2-Chloroethyl)benzamide. Alfa Aesar. [Link]

  • Thermo Fisher Scientific. (2025). Yttrium(III) nitrate hexahydrate - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • PENTA s.r.o. (2025). Yttrium oxide - SAFETY DATA SHEET. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). YTTRIUM (III) NITRATE (Hexahydrate) 99.9% AR - MATERIAL SAFETY DATA SHEET. [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.